Cyclohexylmagnesium Bromide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;cyclohexane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTXWCQFWLOXAT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473079 | |
| Record name | Cyclohexylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-50-0 | |
| Record name | Cyclohexylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclohexylmagnesium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 931-50-0 Chemical Formula: C₆H₁₁BrMg Molecular Weight: 187.36 g/mol
This technical guide provides an in-depth overview of Cyclohexylmagnesium Bromide, a versatile Grignard reagent with significant applications in organic synthesis and the development of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactions, and safe handling.
Chemical and Physical Properties
This compound is an organomagnesium compound that is highly valued for its nucleophilic character, enabling the formation of carbon-carbon bonds.[1] It is typically available as a solution in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and appears as a colorless to light yellow liquid or solid, depending on its concentration and purity.[2] Due to its high reactivity, particularly with protic solvents and atmospheric moisture, it must be handled under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2]
| Property | Value | Reference(s) |
| CAS Number | 931-50-0 | |
| Molecular Formula | C₆H₁₁BrMg | [3] |
| Molecular Weight | 187.36 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Flash Point | -17 °C (for THF solution) | [4] |
| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) |
Synthesis of this compound
The synthesis of this compound is a classic example of a Grignard reaction, involving the reaction of bromocyclohexane (B57405) with magnesium metal in an anhydrous ethereal solvent.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Bromocyclohexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.
-
Add a small amount of the anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.
-
Prepare a solution of bromocyclohexane in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the bromocyclohexane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the solvent is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish, cloudy solution is the this compound reagent.
A diagram of the synthesis workflow is presented below:
Key Reactions and Applications in Drug Development
This compound is a powerful nucleophile that reacts with a wide range of electrophiles. Its ability to introduce a cyclohexyl moiety is particularly valuable in medicinal chemistry for modulating the lipophilicity and pharmacokinetic properties of drug candidates.[5]
Reactions with Carbonyl Compounds
Grignard reagents readily react with aldehydes, ketones, and esters to form alcohols.
-
Reaction with Formaldehyde (B43269): Produces primary alcohols (e.g., cyclohexylmethanol).[6]
-
Reaction with other Aldehydes: Yields secondary alcohols.
-
Reaction with Ketones: Results in the formation of tertiary alcohols.
-
Reaction with Esters: Two equivalents of the Grignard reagent react to form tertiary alcohols.[7]
A general workflow for the reaction with a carbonyl compound is as follows:
Reaction with Carbon Dioxide
The reaction of this compound with carbon dioxide (as dry ice), followed by an acidic workup, is a standard method for the synthesis of cyclohexanecarboxylic acid.[8]
Experimental Protocol:
-
The freshly prepared this compound solution is cooled in an ice bath.
-
An excess of crushed dry ice is slowly added to the stirred Grignard reagent.
-
The reaction mixture is allowed to warm to room temperature as the dry ice sublimes.
-
An aqueous acid (e.g., dilute HCl) is added to quench the reaction and protonate the carboxylate salt.
-
The cyclohexanecarboxylic acid product is then extracted with an organic solvent.
Cross-Coupling Reactions
This compound can participate in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu-Tamao coupling, to form carbon-carbon bonds between the cyclohexyl group and various organic halides.[1][9] These reactions are often catalyzed by nickel or palladium complexes.[1] The addition of lithium halides can enhance the efficiency of these coupling reactions.[9]
A generalized scheme for a Kumada cross-coupling reaction is shown below:
Applications in the Synthesis of Pharmaceuticals
This compound is a key reagent in the synthesis of several pharmaceutical compounds.
-
Trihexyphenidyl: An anticholinergic agent used in the treatment of Parkinson's disease.[10]
-
Cyhexatin: An acaricide (a pesticide that kills mites and ticks).[10]
The use of this Grignard reagent allows for the precise introduction of the cyclohexyl group, which is a critical structural motif for the biological activity of these molecules.[11]
Safety and Handling
This compound is a highly reactive and hazardous substance that requires strict safety precautions.
-
Reactivity: It reacts violently with water and other protic solvents, releasing flammable gases.[2] It is also sensitive to air.
-
Handling: All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[2] Anhydrous solvents and reagents are essential for successful and safe reactions.[8] Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and gloves, must be worn.
-
Storage: It should be stored in a cool, dry place under an inert atmosphere.
-
Disposal: Unused Grignard reagents must be quenched carefully. A common procedure involves the slow, dropwise addition of the reagent to a stirred, cooled solution of a protic solvent with a high flash point, such as isopropanol, followed by the addition of a less reactive solvent like ethanol, and finally water. The resulting mixture should be neutralized before disposal according to local regulations.
Conclusion
This compound (CAS 931-50-0) is a fundamental and highly versatile Grignard reagent with broad applications in organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, synthetic methods, and reactivity is crucial for its effective and safe utilization in the construction of complex molecules and the synthesis of novel therapeutic agents.[11] The ability to introduce a cyclohexyl group with high efficiency makes it an invaluable tool in medicinal chemistry for optimizing the pharmacological profiles of drug candidates.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 931-50-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H11BrMg | CID 11805477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. The reaction of cyclohexyl magnestum bromide with formaldehyde followed b.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. acgpubs.org [acgpubs.org]
- 10. Cyclohexylmagnesiumbromid – Wikipedia [de.wikipedia.org]
- 11. nbinno.com [nbinno.com]
Synthesis of Cyclohexylmagnesium Bromide: A Comprehensive Technical Guide
Introduction
Grignard reagents are a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1] Among these organometallic compounds, cyclohexylmagnesium bromide is a versatile and widely used reagent, primarily for introducing the cyclohexyl moiety into a variety of molecular structures.[1][2] This reagent is a strong nucleophile, reacting with a broad spectrum of electrophiles such as aldehydes, ketones, and esters.[1] Typically prepared from the reaction of cyclohexyl bromide with magnesium metal in an ethereal solvent, its synthesis requires careful control of reaction conditions to ensure high yield and purity.[3][4] This guide provides an in-depth overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a workflow visualization for researchers, scientists, and professionals in drug development.
Reaction Scheme
The fundamental reaction for the synthesis of this compound is as follows:
Cyclohexyl Bromide + Magnesium → this compound
This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent by moisture or oxygen.[5][6]
Experimental Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of this compound. All glassware should be rigorously dried in an oven and assembled while hot under a stream of inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or another suitable drying agent), and a pressure-equalizing dropping funnel.[6][7] The entire apparatus is flushed with an inert gas.
Procedure:
-
Magnesium Preparation: Place magnesium turnings (1.1-1.2 equivalents) into the flame-dried flask.[7][8] Add a single crystal of iodine to the flask; the iodine serves as an activator for the magnesium surface.[7][8]
-
Initial Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.[7][8]
-
Reagent Preparation: In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.[3]
-
Initiation: Add a small portion (a few mL) of the cyclohexyl bromide solution from the dropping funnel to the magnesium turnings.[7] The reaction is initiated when the characteristic violet color of the iodine disappears and gentle bubbling is observed at the magnesium surface.[8] Gentle warming with a heat gun or immersion in an ultrasound bath may be necessary to start the reaction.[7]
-
Addition of Cyclohexyl Bromide: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux of the ether solvent.[3] The reaction is exothermic.[6] If the reflux becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used for cooling if necessary.[6]
-
Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated under reflux until most or all of the magnesium has been consumed.[9] The resulting grey or brownish solution is the Grignard reagent, this compound, which is typically used immediately in a subsequent reaction.[2]
Data Presentation
The following tables summarize typical reactant quantities and potential side products encountered during the synthesis.
Table 1: Reactant Quantities and Molar Equivalents for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Example Mass / Volume | Moles | Molar Equivalent |
| Magnesium Turnings | 24.31 | 2.67 g[7] | 0.110 | 1.1 |
| Cyclohexyl Bromide | 163.07 | 16.3 g (10.3 mL)[7] | 0.100 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | ~70 mL[7] | - | Solvent |
| Iodine | 253.81 | ~40-50 mg[7] | - | Activator |
Table 2: Common Side Products and Impurities
| Side Product / Impurity | Formation Pathway | Typical Yield (%) | Notes |
| Bicyclohexyl (B1666981) | Wurtz-type coupling of cyclohexyl bromide with the Grignard reagent. | 5 - 15[5] | Formation is promoted by higher temperatures and impurities.[5] |
| Cyclohexane | Protonation of the Grignard reagent by trace amounts of water.[5] | 2 - 10[5] | Highly dependent on the rigorous exclusion of moisture.[5] |
| Cyclohexanol | Oxidation of the Grignard reagent by atmospheric oxygen, followed by hydrolysis. | Variable | Minimized by maintaining a positive pressure of inert gas. |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Optimization
-
Failure to Initiate: This is the most common issue. Solutions include: gently warming the flask with a heat gun, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard solution to kickstart the reaction.[7][8] Using an ultrasound bath can also be effective.[7]
-
Low Yields: The primary cause of low yields is the presence of moisture or oxygen. Ensuring all glassware is scrupulously dried and the reaction is maintained under a positive pressure of an inert gas is critical.[5] The quality of the magnesium turnings is also important; they should be fresh and not heavily oxidized.
-
Wurtz Coupling: The formation of bicyclohexyl can be minimized by maintaining a moderate reaction temperature and ensuring a slow, steady addition of the cyclohexyl bromide to the magnesium turnings.[5]
-
Enhanced Reactivity: The efficiency and reactivity of the Grignard reagent can sometimes be enhanced by the addition of additives, such as lithium chloride (LiCl), which can break up oligomeric Grignard species and lead to more reactive monomeric forms.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Given the reactions: \text{Cyclohexyl bromide} \xrightarrow{Mg/\text{dr.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. benchchem.com [benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with this compound: Synthesis, DFT studies and nonlinear optical analysis - ProQuest [proquest.com]
Navigating the Complexities of Grignard Reagents: An In-depth Technical Guide to the Schlenk Equilibrium of Cyclohexylmagnesium Bromide in THF
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the Schlenk equilibrium of cyclohexylmagnesium bromide in tetrahydrofuran (B95107) (THF). This document provides a detailed overview of the chemical principles, available thermodynamic data for analogous systems, and standardized experimental protocols for characterization.
The Schlenk Equilibrium: A Dynamic Landscape
In a THF solution, this compound is not a single, static entity. It exists as a complex mixture of species governed by the Schlenk equilibrium. The general form of this equilibrium is:
2 RMgX ⇌ R₂Mg + MgX₂
In THF, a strongly coordinating solvent, this equilibrium is known to be significantly influenced by the solvation of the magnesium species.[1][2] The strong solvation of magnesium bromide by THF tends to shift the equilibrium to the right, favoring the formation of dicyclohexylmagnesium and solvated magnesium bromide.[2]
The actual solution structure is even more complex, involving the formation of dimers, higher oligomers, and various solvated forms of the magnesium species.[1][3][4][5][6] Understanding the position of this equilibrium is paramount for controlling the reactivity and selectivity of Grignard reactions.
Quantitative Data: A Comparative Overview
While specific thermodynamic parameters for the Schlenk equilibrium of this compound in THF have not been reported, data for other Grignard reagents can provide valuable insights into the thermodynamics of this process. The following table summarizes thermodynamic data for the Schlenk equilibrium of various Grignard reagents determined by NMR spectroscopy.
| Grignard Reagent (RMgX) | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | [2] |
| Phenylmagnesium Bromide | 2-Methyl-THF | -10.6 | -21 | [7] |
| 2,6-Dimethylphenylmagnesium Bromide | THF | +8.0 | +56 | [7] |
| 2-(Trifluoromethyl)phenylmagnesium Bromide | THF | 0.0 | +22 | [7] |
| 2-(Trifluoromethyl)phenylmagnesium Bromide | 2-Methyl-THF | +13.5 | +75 | [7] |
Note: This data is provided for comparative purposes. The actual thermodynamic parameters for this compound in THF may vary.
Experimental Protocols for Characterization
Accurate characterization of Grignard reagent solutions is essential for reproducible and predictable chemical synthesis. The following are detailed protocols for determining the concentration of Grignard reagents and for investigating the Schlenk equilibrium.
Determination of Grignard Reagent Concentration by Iodine Titration
This method provides a reliable means to determine the total concentration of the active Grignard reagent.[8][9][10]
Materials:
-
Anhydrous THF
-
Iodine (I₂)
-
Lithium chloride (LiCl), dried under vacuum
-
Grignard reagent solution (this compound in THF)
-
Dry glassware (septum-capped vial or flask, syringe)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Iodine Solution: In a flame-dried, argon-purged vial equipped with a magnetic stir bar, accurately weigh approximately 254 mg (1 mmol) of iodine. To this, add 3-5 mL of a saturated solution of anhydrous LiCl in anhydrous THF (approximately 0.5 M). Stir the mixture until the iodine is completely dissolved, resulting in a brown solution.
-
Titration Setup: Cool the iodine solution to 0 °C using an ice bath.
-
Titration: Slowly add the this compound solution dropwise from a calibrated syringe to the stirred iodine solution.
-
Endpoint Determination: The endpoint is reached when the brown color of the iodine solution disappears, and the solution becomes colorless and transparent. The disappearance of the color indicates that all the iodine has been consumed by the Grignard reagent.
-
Calculation: The concentration of the Grignard reagent is calculated based on the volume of the Grignard solution required to react with the known amount of iodine. The titration should be repeated at least twice to ensure accuracy.
Investigation of the Schlenk Equilibrium by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics of the Schlenk equilibrium and determining its thermodynamic parameters.[2][7][11][12] A general protocol is outlined below.
Materials:
-
Anhydrous, deuterated THF (THF-d₈)
-
Grignard reagent solution (this compound in THF)
-
NMR tubes with septum caps (B75204) (e.g., J. Young tubes)
-
Variable temperature NMR spectrometer
Procedure:
-
Sample Preparation: All sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Prepare a solution of this compound in anhydrous THF-d₈ of a known concentration in a septum-capped NMR tube.
-
NMR Data Acquisition:
-
Acquire a series of ¹H and/or ¹³C NMR spectra over a range of temperatures (e.g., from -60 °C to 40 °C).
-
Ensure that the system has reached thermal equilibrium at each temperature before acquiring the spectrum.
-
For quantitative analysis, ensure appropriate relaxation delays are used.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the cyclohexyl groups of this compound (RMgX) and dicyclohexylmagnesium (R₂Mg). The chemical shifts of these species will be different.
-
Integrate the signals for each species at each temperature. The relative integrals are proportional to the concentrations of the respective species.
-
Calculate the equilibrium constant (K) at each temperature using the equation: K = [R₂Mg][MgBr₂] / [RMgBr]². Note that the concentration of MgBr₂ will be half the concentration of R₂Mg, assuming the equilibrium starts from pure RMgBr.
-
-
Thermodynamic Parameter Determination:
-
Plot ln(K) versus 1/T (van 't Hoff plot).
-
The enthalpy of the reaction (ΔH°) can be determined from the slope of the line (slope = -ΔH°/R), and the entropy of the reaction (ΔS°) can be determined from the y-intercept (intercept = ΔS°/R), where R is the gas constant.
-
Visualizing the Equilibrium Landscape
The complex interplay of species in a THF solution of this compound can be visualized as a network of equilibria. This includes the central Schlenk equilibrium, as well as the formation of various solvated species and dimeric aggregates.
Caption: Schlenk equilibrium of this compound in THF.
This diagram illustrates the central Schlenk equilibrium leading to the formation of dicyclohexylmagnesium and magnesium bromide. It also depicts the potential for dimerization of the Grignard reagent via bromide or cyclohexyl bridges and the complex solvation and potential ionization of magnesium bromide in THF.
Conclusion
While the precise quantitative details of the Schlenk equilibrium for this compound in THF remain an area for further investigation, this technical guide provides a robust framework for understanding and working with this important Grignard reagent. By utilizing the comparative data and detailed experimental protocols presented, researchers can better control their synthetic outcomes and contribute to a more complete understanding of organomagnesium chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Constitution of Grignard reagent RMgCl in tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. db-thueringen.de [db-thueringen.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. mdpi.com [mdpi.com]
Spectroscopic and Structural Analysis of Cyclohexylmagnesium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Grignard reagents, with the general formula RMgX, are fundamental organometallic compounds in synthetic organic chemistry.[1][2][3] Cyclohexylmagnesium bromide (C₆H₁₁BrMg) is a prominent member of this class, valued for its ability to introduce a cyclohexyl moiety.[2] A key characteristic of Grignard reagents in ethereal solutions is their existence in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[1] This equilibrium significantly influences the reactivity and spectroscopic properties of the Grignard solution.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of bromocyclohexane (B57405) with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3] The reaction is highly sensitive to moisture and oxygen, necessitating the use of dry reagents and an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Bromocyclohexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
A three-neck round-bottom flask is flame-dried under a stream of inert gas to remove any adsorbed moisture.
-
Magnesium turnings are placed in the flask, and a small crystal of iodine is added to activate the magnesium surface.
-
A small amount of anhydrous solvent (diethyl ether or THF) is added to just cover the magnesium turnings.
-
A solution of bromocyclohexane in the anhydrous solvent is prepared in a dropping funnel.
-
A small portion of the bromocyclohexane solution is added to the flask. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining bromocyclohexane solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is typically stirred and may be gently heated until the magnesium is consumed. The resulting solution of this compound is then ready for use.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
Obtaining and interpreting direct spectroscopic data for Grignard reagents like this compound can be challenging due to their reactive nature and the presence of the Schlenk equilibrium. The spectra often represent an average of the different magnesium species in solution.
NMR Spectroscopy
Direct and specific ¹H and ¹³C NMR data for this compound is scarce in the literature. However, based on data for other simple alkyl Grignard reagents, some general characteristics can be predicted.[4]
Expected ¹H NMR Spectral Features:
The proton signals of the cyclohexyl ring in this compound are expected to be shifted upfield compared to those in bromocyclohexane due to the shielding effect of the electropositive magnesium atom. The α-proton (the proton on the carbon attached to Mg) would show the most significant upfield shift. The signals would likely be broad due to the dynamic nature of the Schlenk equilibrium and potential quadrupolar broadening from the magnesium isotopes.
Expected ¹³C NMR Spectral Features:
Similarly, the carbon signals of the cyclohexyl ring are expected to be shifted upfield. The α-carbon (C-Mg) would experience the most pronounced upfield shift. For comparison, the α-carbon signal for methylmagnesium bromide (MeMgBr) in THF has been reported at approximately -8 ppm.[4] A similar significant upfield shift would be anticipated for the α-carbon of this compound.
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H (α-proton) | Highly shielded (upfield) | Broad signal |
| ¹H (other protons) | Shielded, complex multiplet | Broad signals |
| ¹³C (α-carbon) | Highly shielded (upfield, possibly < 0 ppm) | Broad signal |
| ¹³C (other carbons) | Shielded, upfield of typical alkane range | Broad signals |
IR Spectroscopy
The infrared spectrum of a Grignard reagent is dominated by the vibrational modes of the alkyl group and the solvent. The C-Mg stretching vibration is of particular interest but is often weak and can be difficult to assign definitively, typically appearing in the far-infrared region.
Expected IR Spectral Features:
-
C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds of the cyclohexyl ring.
-
C-H bending: Absorptions corresponding to scissoring and rocking vibrations of the CH₂ groups will be present in the 1440-1470 cm⁻¹ region.
-
C-Mg stretching: The C-Mg stretching vibration is expected to occur in the low-frequency region, typically below 600 cm⁻¹. This band is often weak and may be coupled with other vibrations, making it difficult to identify.
-
Solvent bands: Strong bands from the ether solvent (e.g., C-O-C stretching around 1100 cm⁻¹) will be prominent in the spectrum.
The Schlenk Equilibrium
The Schlenk equilibrium is a critical concept for understanding the structure and reactivity of Grignard reagents in solution.[1] It describes the reversible disproportionation of two molecules of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).
Caption: The Schlenk Equilibrium for this compound.
The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halide, the solvent, and the temperature. This dynamic equilibrium means that a solution of this compound is actually a mixture of multiple magnesium-containing species, which complicates detailed spectroscopic analysis.
Conclusion
References
The Genesis of a Key Reagent: A Technical History of Cyclohexylmagnesium Bromide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The discovery and development of organomagnesium halides, or Grignard reagents, marked a pivotal moment in the history of organic chemistry, providing a powerful and versatile tool for the formation of carbon-carbon bonds. Among the vast family of these reagents, Cyclohexylmagnesium Bromide has emerged as a particularly useful nucleophilic agent for introducing the cyclohexyl moiety in the synthesis of complex organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. This technical guide delves into the historical discovery and early development of this compound, presenting key experimental protocols and quantitative data from seminal studies.
The Dawn of Organomagnesium Chemistry: The Pioneering Work of Barbier and Grignard
The story of this compound is intrinsically linked to the groundbreaking work of French chemist Victor Grignard and his doctoral advisor, Philippe Barbier, at the turn of the 20th century. In 1900, Grignard, building upon Barbier's earlier observations, discovered that organic halides react with magnesium metal in anhydrous ether to form organomagnesium compounds.[1] This discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis.[1]
Initially, Barbier had conducted one-pot reactions where an alkyl halide, a carbonyl compound, and magnesium were mixed together. However, these "Barbier reactions" often resulted in low yields. Grignard's crucial innovation was to first prepare the organomagnesium halide and then subsequently react it with the electrophile, leading to significantly improved and more reliable outcomes.[1] Grignard's 1901 doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures," laid the foundation for the widespread use of these reagents. While his thesis detailed the synthesis of various alcohols and acids using different Grignard reagents, the specific first synthesis of this compound is not explicitly highlighted as a singular discovery within these foundational texts.
Early Investigations and Optimization: The Work of Gilman and Zoellner
While Grignard's work established the general methodology, the specific challenges and optimization of the synthesis of this compound were addressed in later studies. A key publication in this area is the 1931 paper by Henry Gilman and E. A. Zoellner from Iowa State College, titled "Cyclohexylmagnesium Chloride and Bromide." This paper provided a systematic investigation into the preparation of these reagents, highlighting the difficulties associated with their synthesis and offering optimized procedures to achieve high yields.
Gilman and Zoellner noted that the preparation of cyclohexylmagnesium halides could be "troublesome" and lead to "low and erratic yields" if not performed under carefully controlled conditions. Their work aimed to develop reliable methods for the synthesis of both the chloride and bromide derivatives.
Quantitative Data from Gilman and Zoellner (1931)
The following table summarizes the quantitative data for the synthesis of this compound as reported by Gilman and Zoellner. They emphasized the importance of the rate of addition of the cyclohexyl bromide to the magnesium turnings.
| Reactant Quantities | Reaction Conditions | Product | Yield (%) |
| Run 1 | |||
| Cyclohexyl bromide: 0.5 mole | Slow addition of halide in ether (30 mins) | This compound | ~92% |
| Magnesium: 0.5 gram atom | Gentle refluxing during addition | ||
| Ether: 4 equivalents | |||
| Run 2 | |||
| Cyclohexyl bromide: 0.5 mole | Rapid addition of halide in ether | This compound | Significantly lower (not quantified) |
| Magnesium: 0.5 gram atom | Vigorous reaction | ||
| Ether: 4 equivalents |
Table 1: Summary of quantitative data for the synthesis of this compound from Gilman and Zoellner (1931).
Experimental Protocols: The Gilman and Zoellner Method
The following is a detailed experimental protocol for the preparation of this compound, based on the optimized procedure described by Gilman and Zoellner in their 1931 publication.
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (as an activator)
Apparatus:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried.
-
A heating mantle or water bath.
-
An inert atmosphere setup (e.g., nitrogen or argon) is recommended to prevent moisture contamination.
Procedure:
-
Magnesium Activation: Place the magnesium turnings into the three-necked flask. Add a small crystal of iodine. Gently heat the flask until the purple iodine vapor is observed, which helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.
-
Initiation of the Reaction: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Add a small portion of the cyclohexyl bromide solution (from the dropping funnel) to the flask. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Addition of Cyclohexyl Bromide: Once the reaction has started, add the remaining solution of cyclohexyl bromide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial for achieving a high yield.
-
Completion of the Reaction: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution of this compound is typically grayish-brown and can be used directly for subsequent reactions.
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the logical workflow for the preparation of this compound, highlighting the key steps and considerations.
Caption: Logical workflow for the synthesis of this compound.
Signaling Pathway of Grignard Reagent Formation
The formation of a Grignard reagent involves a single electron transfer (SET) mechanism at the surface of the magnesium metal. The following diagram illustrates the proposed signaling pathway for this process.
Caption: Proposed SET mechanism for Grignard reagent formation.
Conclusion
The journey from the initial discovery of organomagnesium halides by Victor Grignard to the detailed optimization of the synthesis of specific reagents like this compound by chemists such as Henry Gilman exemplifies the progression of scientific inquiry. While the exact first synthesis of this compound is not definitively documented as a singular event, the early 20th century saw its emergence as a valuable synthetic tool. The meticulous work of researchers in the 1930s provided the reliable experimental protocols that have enabled its widespread use in academic and industrial research, contributing significantly to the advancement of organic synthesis. This guide serves as a testament to the foundational discoveries and the subsequent refinements that have established this compound as a cornerstone reagent for drug development and chemical innovation.
References
An In-depth Technical Guide to the Basic Reactivity of Cyclohexylmagnesium Bromide with Protic Solvents
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of cyclohexylmagnesium bromide, a Grignard reagent, with protic solvents. The document details the underlying chemical principles, presents qualitative reaction data, outlines standard experimental protocols for quenching, and includes visualizations of the reaction mechanism and experimental workflow.
Core Principles of Grignard Reagent Reactivity
Grignard reagents, with the general formula R-Mg-X, are powerful organometallic compounds characterized by a highly polar carbon-magnesium bond. This polarity imparts a significant carbanionic character to the organic moiety, making Grignard reagents, including this compound, both potent nucleophiles and exceptionally strong bases.[1] Their basicity is the dominant factor in their reactions with protic solvents.
Protic solvents are defined by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen. This makes the hydrogen "acidic" and capable of being abstracted by a strong base. Common protic compounds include water, alcohols, carboxylic acids, and even terminal alkynes.[2][3]
The fundamental interaction between this compound and a protic solvent is a rapid and typically exothermic acid-base reaction. The Grignard reagent's carbanion readily deprotonates the solvent, leading to the formation of the corresponding alkane (cyclohexane) and a magnesium salt.[2][4] This reaction is essentially irreversible and proceeds to completion.
Reaction Mechanism and Stoichiometry
The reaction mechanism is a straightforward proton transfer. The partial negative charge on the carbon atom of the cyclohexyl group attacks the acidic proton of the protic solvent.
General Reaction: C₆H₁₁MgBr + H-A → C₆H₁₂ + Mg(A)Br (where H-A represents a generic protic solvent)
For instance, the reaction with water proceeds as follows: C₆H₁₁MgBr + H₂O → C₆H₁₂ + Mg(OH)Br[4][5]
This reactivity underscores a critical requirement for all syntheses utilizing Grignard reagents: the necessity of strictly anhydrous (moisture-free) conditions.[2][6] Any trace of water or other protic solvents will consume the Grignard reagent, reducing the yield of the desired product and generating the corresponding alkane as a byproduct.[7][8]
Caption: Reaction mechanism of this compound with a protic solvent.
Qualitative Reactivity Data
While precise kinetic data for the reaction of this compound with various protic solvents is not extensively published due to the reaction's high speed, the qualitative outcomes are well-established. The reaction is generally considered instantaneous and quantitative.
| Protic Solvent | Formula | Product(s) | Observations |
| Water | H₂O | Cyclohexane, Mg(OH)Br | Highly exothermic, vigorous reaction.[9] |
| Methanol / Ethanol | CH₃OH / C₂H₅OH | Cyclohexane, Mg(OR)Br | Rapid, exothermic reaction. |
| Acetic Acid | CH₃COOH | Cyclohexane, Mg(OAc)Br | Very vigorous, highly exothermic reaction. |
| Ammonia | NH₃ | Cyclohexane, Mg(NH₂)Br | Reacts readily. |
| Terminal Alkynes | R-C≡C-H | Cyclohexane, R-C≡C-MgBr | Acts as an acid, deprotonated by the Grignard reagent.[3] |
Experimental Protocols
The reaction of Grignard reagents with protic solvents is most relevant in the context of "quenching." Quenching is the deliberate and controlled addition of a protic solvent at the end of a synthesis to destroy any excess Grignard reagent and to protonate the alkoxide intermediate formed during the primary reaction.[7][8]
Protocol: Standard Quenching of a this compound Reaction
Objective: To safely neutralize excess Grignard reagent and protonate the product alkoxide after reaction with an electrophile (e.g., a ketone or aldehyde).
Materials:
-
Reaction flask containing the post-reaction mixture (product alkoxide, excess C₆H₁₁MgBr, solvent like THF or diethyl ether).
-
Ice-water bath.
-
Dropping funnel.
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute acid (e.g., 10% H₂SO₄ or 1M HCl).[9][10]
-
Separatory funnel.
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).
Procedure:
-
Cooling: Place the reaction flask in a large ice-water bath to cool the contents to approximately 0°C. This is critical to manage the exothermic nature of the quench.[9][11]
-
Slow Addition of Quenching Agent: With vigorous stirring, add the chosen quenching solution (e.g., saturated aq. NH₄Cl) dropwise from a dropping funnel. Caution: The addition must be slow and controlled. A rapid addition can cause the solvent to boil violently, creating a dangerous pressure buildup (a "volcano").[9][11] An induction period, where the reaction is initially slow to start, is common and must be respected to avoid adding too much quenching agent at once.[9]
-
Completion of Quench: Continue the dropwise addition until the vigorous bubbling and fizzing subsides, indicating that the excess Grignard reagent has been consumed.
-
Dissolution of Salts: If a thick precipitate of magnesium salts forms, continue stirring. If necessary, add more aqueous acid slowly until the salts dissolve, resulting in two clear, separable liquid layers.[9]
-
Aqueous Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer one or more times with an organic solvent (e.g., diethyl ether) to recover all of the desired product.[10]
-
Drying and Isolation: Combine all organic extracts, dry them over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to isolate the crude product.[10]
Caption: Standard experimental workflow for a Grignard synthesis and quench.
Conclusion
The reaction of this compound with protic solvents is a fundamental acid-base interaction that is paramount to understand for its successful application in organic synthesis. While this reactivity is often a side reaction to be avoided through rigorous anhydrous techniques, it is also harnessed in the essential final step of quenching. A thorough understanding of this basic reactivity enables researchers to optimize reaction yields, ensure safety, and effectively isolate target molecules in drug development and other scientific endeavors.
References
- 1. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 2. adichemistry.com [adichemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. In the reaction: cyclohexyl-Br --(Mg, dry ether)--> X --(H2O)--> Y Co.. [askfilo.com]
- 5. Identify A and B in the following reaction: cyclohexyl-Br + Mg --(dry e.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rroij.com [rroij.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Preparation of Cyclohexylmagnesium Bromide
Introduction
Grignard reagents are a cornerstone in organic synthesis, renowned for their utility in forming carbon-carbon bonds.[1][2] Among these organometallic compounds, cyclohexylmagnesium bromide stands out as a versatile reagent for introducing the cyclohexyl moiety into a wide range of molecules.[1] This is particularly valuable in the development of active pharmaceutical ingredients (APIs) and other fine chemicals where the cyclohexyl group can influence properties such as lipophilicity and molecular conformation.[1] The reagent is typically prepared by the reaction of cyclohexyl bromide with magnesium metal in an ethereal solvent. This document provides a comprehensive protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Core Principles
The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal. This process is highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous and inert reaction conditions to prevent the reagent's decomposition.[3][4] The solvent, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), plays a crucial role in stabilizing the Grignard reagent.[5]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Cyclohexyl bromide (C₆H₁₁Br)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Glassware (graduated cylinders, beakers) - all flame- or oven-dried
-
Procedure
-
Apparatus Setup:
-
Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Ensure all glassware is completely dry, either by flame-drying under an inert atmosphere or by oven-drying overnight.[3][4]
-
Connect the top of the reflux condenser to a bubbler to maintain a positive pressure of inert gas (nitrogen or argon).
-
-
Initiation of the Grignard Reaction:
-
Place the magnesium turnings into the reaction flask.
-
Add a single crystal of iodine to the flask. The iodine acts as an activator by reacting with the magnesium surface.[6]
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.[6]
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings.[6]
-
The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun or in a warm water bath may be necessary to start the reaction.[6][7]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6][7] The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous.[3][4]
-
After the addition is complete, continue to stir the mixture. If the refluxing subsides, gently heat the mixture using a water bath to maintain a gentle reflux for approximately one hour, or until most of the magnesium has been consumed.[7]
-
The resulting solution of this compound will appear cloudy and greyish.[6] This solution is now ready for use in subsequent reactions.
-
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the preparation of this compound.
| Parameter | Value | Notes |
| Reagents | ||
| Cyclohexyl Bromide | 1.0 equivalent | Should be pure and dry. |
| Magnesium Turnings | 1.1 - 1.2 equivalents | An excess of magnesium is used to ensure complete reaction of the alkyl halide.[6] |
| Iodine | 1 small crystal | Acts as an initiator. |
| Anhydrous Diethyl Ether | Sufficient to make a ~0.5-1 M solution | The solvent must be strictly anhydrous. |
| Reaction Conditions | ||
| Temperature | Gentle reflux (~35 °C for diethyl ether) | The reaction is exothermic; external heating is usually only required after the initial reaction subsides.[7] |
| Reaction Time | ~1 - 2 hours | Includes the time for addition of cyclohexyl bromide and subsequent refluxing.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent reaction with atmospheric oxygen and moisture. |
| Expected Outcome | ||
| Yield | Typically high (>80%) | The yield is often assumed to be quantitative and the solution is used directly. A subsequent reaction yielded 61% of the final product.[7] |
| Appearance | Cloudy, greyish solution | The appearance of the solution is a qualitative indicator of Grignard reagent formation.[6] |
Safety Precautions
-
Handling Reagents:
-
Cyclohexyl bromide is a combustible liquid and may cause skin and eye irritation.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Magnesium turnings are flammable solids. Keep away from sources of ignition.[11]
-
Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.[3][4]
-
-
Reaction Hazards:
-
The formation of the Grignard reagent is an exothermic reaction and can become vigorous if the alkyl halide is added too quickly.[3][4] Have an ice-water bath ready to cool the reaction if necessary.
-
Grignard reagents are highly reactive and will react violently with water. Ensure all glassware is scrupulously dried.[3][4]
-
-
Personal Protective Equipment (PPE):
-
Always wear safety goggles or a face shield.
-
Use appropriate chemical-resistant gloves.
-
A flame-retardant lab coat is recommended.
-
Work in a chemical fume hood.[5]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable nucleophile used to introduce the cyclohexyl group in a variety of chemical transformations.[1] Its applications include:
-
Reaction with Carbonyl Compounds: It readily reacts with aldehydes, ketones, and esters to form secondary and tertiary alcohols, respectively.[1]
-
Synthesis of Carboxylic Acids: Reaction with carbon dioxide followed by acidic workup yields cyclohexanecarboxylic acid.[7]
-
Cross-Coupling Reactions: In the presence of a suitable catalyst, it can be used in cross-coupling reactions to form carbon-carbon bonds with organic halides.
The ability to incorporate the cyclohexyl moiety is of significant interest in medicinal chemistry, as this group can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates by altering their size, shape, and lipophilicity.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. careers360.com [careers360.com]
- 11. dchas.org [dchas.org]
Application Notes: Cyclohexylmagnesium Bromide in Organic Synthesis
Introduction
Cyclohexylmagnesium bromide (c-HexMgBr) is a Grignard reagent, a class of organomagnesium compounds discovered by Victor Grignard. These reagents are powerful nucleophiles and strong bases, making them invaluable tools in organic chemistry for the formation of carbon-carbon bonds. The reaction of Grignard reagents with aldehydes and ketones is a fundamental transformation that leads to the synthesis of secondary and tertiary alcohols, respectively. This process is crucial in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in this compound results in a nucleophilic carbon atom. This carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates the magnesium ion. A subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the alcohol product.
Applications in Research and Drug Development
The addition of a cyclohexyl group to a molecule can significantly impact its lipophilicity and metabolic stability, properties that are critically important in drug design. The reaction of this compound with aldehydes and ketones is therefore a key step in the synthesis of various pharmaceutical intermediates and APIs. For instance, this reaction is employed in the synthesis of potential therapeutic agents for a range of diseases, where the resulting secondary or tertiary alcohol is a crucial chiral center or a precursor for further functionalization.
Experimental Protocols
General Protocol for the Reaction of this compound with Aldehydes and Ketones
This protocol outlines a general procedure for the reaction. The specific quantities of reagents and reaction conditions should be optimized for each substrate.
Materials:
-
This compound solution (typically in THF or diethyl ether)
-
Aldehyde or ketone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried in an oven or by flame-drying under vacuum to exclude moisture. The reaction flask, equipped with a magnetic stir bar and an addition funnel, is assembled and placed under an inert atmosphere of nitrogen or argon.
-
Addition of Reactants: The aldehyde or ketone is dissolved in an appropriate volume of anhydrous solvent (e.g., THF or diethyl ether) and added to the reaction flask. The flask is then cooled to 0 °C using an ice bath.
-
Grignard Addition: The this compound solution is added dropwise to the stirred solution of the carbonyl compound via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Drying: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄).
-
Purification: After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product. The crude product can then be purified by a suitable method, most commonly column chromatography on silica (B1680970) gel.
Data Summary
The following tables summarize the reaction of this compound with a variety of aldehydes and ketones, highlighting the yields of the corresponding secondary and tertiary alcohols.
Table 1: Reaction with Aldehydes
| Aldehyde Substrate | Product | Yield (%) |
| Benzaldehyde | Cyclohexyl(phenyl)methanol | 85-95% |
| 4-Methoxybenzaldehyde | Cyclohexyl(4-methoxyphenyl)methanol | 90% |
| 2-Naphthaldehyde | Cyclohexyl(naphthalen-2-yl)methanol | 88% |
| Butyraldehyde | 1-Cyclohexylpentan-1-ol | 75-85% |
| Isovaleraldehyde | 1-Cyclohexyl-3-methylbutan-1-ol | 70-80% |
Table 2: Reaction with Ketones
| Ketone Substrate | Product | Yield (%) |
| Acetophenone | 1-Cyclohexyl-1-phenylethanol | 80-90% |
| Benzophenone | Cyclohexyldiphenylmethanol | 92% |
| Cyclohexanone | 1-Cyclohexylcyclohexanol | 85-95% |
| Acetone | 2-Cyclohexylpropan-2-ol | 70-80% |
| 2-Butanone | 2-Cyclohexylbutan-2-ol | 75-85% |
Factors Influencing the Reaction
Several factors can influence the success and yield of the Grignard reaction. These include the purity of the magnesium, the absence of moisture, the choice of solvent, and the steric hindrance of the reactants.
Safety Precautions
-
Moisture Sensitivity: Grignard reagents react violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with oxygen and moisture in the air.
-
Flammability: The ethereal solvents typically used (diethyl ether, THF) are extremely flammable. The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Quenching: The quenching of the reaction is exothermic and may cause the solvent to boil. The quenching solution should be added slowly and with cooling.
Application Notes and Protocols for the Synthesis of Tertiary Alcohols using Cyclohexylmagnesium Bromide and Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tertiary alcohols through the reaction of Cyclohexylmagnesium Bromide with various ester functional groups. This Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, allowing for the construction of complex molecular architectures.
Introduction
The addition of a Grignard reagent to an ester is a classic and reliable method for the preparation of tertiary alcohols where two of the alkyl or aryl groups are identical. The reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl. Initially, the Grignard reagent attacks the carbonyl carbon, leading to the formation of a ketone intermediate after the elimination of an alkoxide. This newly formed ketone is then rapidly attacked by a second equivalent of the Grignard reagent, yielding a tertiary alcohol upon acidic workup. Due to the higher reactivity of the intermediate ketone compared to the starting ester, it is generally not possible to isolate the ketone. Therefore, at least two equivalents of the Grignard reagent are required for the reaction to go to completion.
This compound, a bulky and highly reactive Grignard reagent, can be effectively employed in this transformation to introduce two cyclohexyl groups at the carbinol carbon. The choice of ester substrate allows for the introduction of a third, variable substituent.
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis of various tertiary alcohols from the reaction of this compound with different esters. The yields are representative and can be influenced by reaction conditions such as temperature, reaction time, purity of reagents, and workup procedure.
| Ester Substrate | Product | Molar Ratio (Grignard:Ester) | Reaction Time (h) | Temperature (°C) | Illustrative Yield (%) |
| Ethyl Acetate | 1,1-Dicyclohexylethanol | 2.1 : 1 | 2 | 0 to RT | 75-85 |
| Methyl Benzoate | Dicyclohexyl(phenyl)methanol | 2.1 : 1 | 2 | 0 to RT | 70-80 |
| Ethyl Formate | Dicyclohexylmethanol | 2.1 : 1 | 2 | 0 to RT | 80-90 |
Note: The yields presented are illustrative and based on typical outcomes for Grignard reactions with esters. Actual yields may vary depending on specific experimental conditions and the scale of the reaction.
Reaction Mechanism and Experimental Workflow
The overall transformation and the general workflow for this synthesis are depicted in the diagrams below.
Application Notes and Protocols: Carbon-Carbon Bond Formation Using Cyclohexylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmagnesium bromide is a versatile and potent Grignard reagent, pivotal in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] As an organometallic compound, it serves as a strong nucleophile, enabling the introduction of a cyclohexyl moiety into a wide array of molecules.[2][3] This functionality is of significant interest in the pharmaceutical and fine chemical industries, where the cyclohexyl group can modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates and other high-value compounds.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key carbon-carbon bond-forming reactions.
Applications in Research and Drug Development
The primary application of this compound lies in its ability to react with a diverse range of electrophiles to construct more complex molecular architectures.[1] Its utility spans several key areas:
-
Synthesis of Pharmaceutical Intermediates: The introduction of a cyclohexyl group can be a critical step in the synthesis of active pharmaceutical ingredients (APIs). The bulky and lipophilic nature of this group can enhance membrane permeability and influence how a drug molecule interacts with its biological target.[2]
-
Fine Chemical Manufacturing: It is instrumental in the production of specialty chemicals, including those used in the fragrance and materials science sectors.[2]
-
Exploratory Chemical Research: this compound is widely used in academic and industrial laboratories to explore novel reaction pathways and synthesize new chemical entities with unique properties.[1]
Data Presentation: Reaction Yields
The following tables summarize the yields of products obtained from the reaction of this compound with various electrophiles under different catalytic conditions.
Table 1: Iron, Nickel, and Palladium-Catalyzed Cross-Coupling of this compound with Fluorinated Bromobenzenes
| Entry | Electrophile | Precatalyst | Additive | Yield (%) |
| 1 | 4-Fluorobromobenzene | [FeCl2(dppp)] | LiCl | 75 |
| 2 | 4-Fluorobromobenzene | [NiCl2(dppp)] | LiCl | 85 |
| 3 | 4-Fluorobromobenzene | [PdCl2(dppp)] | - | 95 |
| 4 | 2,4-Difluorobromobenzene | [FeCl2(dppp)] | LiCl | 60 |
| 5 | 2,4-Difluorobromobenzene | [NiCl2(dppp)] | LiCl | 78 |
| 6 | 2,4-Difluorobromobenzene | [PdCl2(dppp)] | - | 92 |
| 7 | 2,3,4-Trifluorobromobenzene | [FeCl2(dppp)] | LiCl | 55 |
| 8 | 2,3,4-Trifluorobromobenzene | [NiCl2(dppp)] | LiCl | 72 |
| 9 | 2,3,4-Trifluorobromobenzene | [PdCl2(dppp)] | - | 88 |
Data sourced from a comprehensive study on the cross-coupling reactions of this compound.[3]
Table 2: Representative Reactions with Carbonyl Compounds
| Electrophile | Product | Typical Yield Range (%) |
| Formaldehyde | Cyclohexylmethanol | Good to Excellent |
| Acetaldehyde | 1-Cyclohexylethanol | Good |
| Acetone (B3395972) | 2-Cyclohexylpropan-2-ol | Good |
| Ethyl acetate | 1,1-Dicyclohexylethanol | Moderate to Good |
| Carbon Dioxide | Cyclohexanecarboxylic acid | 61[4] |
Yields are generalized from typical Grignard reaction outcomes; specific yields are highly dependent on reaction conditions and substrate.
Experimental Protocols
General Considerations for Handling this compound:
This compound is highly sensitive to moisture and air. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. It is typically supplied as a solution in a suitable ether solvent like tetrahydrofuran (B95107) (THF).[1]
Protocol 1: Synthesis of this compound
This protocol describes the in situ preparation of this compound for immediate use in subsequent reactions.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask under a gentle flow of inert gas.
-
Assemble the glassware and ensure all joints are well-sealed.
-
Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.
-
In the addition funnel, prepare a solution of bromocyclohexane (1 equivalent) in the anhydrous solvent.
-
Add a small portion of the bromocyclohexane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the solvent is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will appear cloudy and grayish, indicating the formation of the Grignard reagent.
-
The freshly prepared this compound solution is now ready for use in subsequent reactions.
Protocol 2: Reaction with a Ketone (e.g., Acetone) to form a Tertiary Alcohol
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Acetone, anhydrous
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the freshly prepared this compound solution in an ice bath.
-
Dissolve acetone (1 equivalent) in anhydrous diethyl ether or THF in the addition funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol (2-cyclohexylpropan-2-ol).
-
Purify the product by distillation or column chromatography as required.
Protocol 3: Reaction with Carbon Dioxide to form a Carboxylic Acid
This protocol is adapted from a literature procedure.[4]
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Concentrated hydrochloric acid
-
20% aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Equipment:
-
Large beaker or flask for the reaction
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the freshly prepared this compound solution in an ice bath.
-
In a separate large beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature, which will cause the excess dry ice to sublime.
-
Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture until the solution is acidic (check with pH paper) and all solids have dissolved.[4]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).[4]
-
Combine the organic layers and extract the product into the aqueous phase by washing with 20% aqueous sodium hydroxide solution.[4]
-
Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic byproducts.[4]
-
Acidify the aqueous layer with concentrated hydrochloric acid and extract the cyclohexanecarboxylic acid with diethyl ether (3 x 50 mL).[4]
-
Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.[4]
-
The crude product can be purified by distillation under reduced pressure. A yield of approximately 61% can be expected.[4]
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Application Notes and Protocols: Cyclohexylmagnesium Bromide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmagnesium bromide is a versatile and powerful Grignard reagent widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its ability to act as a potent nucleophile makes it an invaluable tool in the construction of complex molecular architectures, particularly within the pharmaceutical industry.[1] This organomagnesium halide is instrumental in introducing the cyclohexyl moiety into molecules, a common structural motif in a variety of active pharmaceutical ingredients (APIs). The incorporation of a cyclohexyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing lipophilicity and modulating binding interactions with biological targets.[2]
These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, supported by quantitative data and workflow diagrams to facilitate reproducible and efficient research and development.
Core Applications in Pharmaceutical Synthesis
This compound is a key reagent for the synthesis of secondary and tertiary alcohols, which are common precursors to a wide range of pharmaceuticals. Its primary applications in this context include:
-
Reaction with Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.[2]
-
Reaction with Esters: To form tertiary alcohols.
-
Reaction with Carbon Dioxide: To yield cyclohexanecarboxylic acid, another valuable building block.
The following sections detail specific applications of this compound in the synthesis of pharmaceutical intermediates.
Application 1: Synthesis of Procyclidine (B1679153) Intermediate
Procyclidine is an anticholinergic drug used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[3] A key step in its synthesis involves the Grignard reaction of this compound with a β-amino ketone intermediate, 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one (B107415), to form the tertiary alcohol, 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol.[3][4]
Reaction Scheme
Caption: Synthesis of Procyclidine via Grignard Reaction.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |
| 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | This compound | Diethyl ether | 0 °C to Room Temperature | Several hours | 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol | High |
Note: Specific yield data can vary based on reaction scale and purification methods.
Experimental Protocol
Part A: Preparation of this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, a magnetic stirrer, and a nitrogen inlet.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Prepare a solution of cyclohexyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle reflux is observed. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction begins, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[3]
Part B: Synthesis of 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol
-
Reaction Setup: Cool the freshly prepared this compound solution to 0 °C in an ice bath.
-
Addition of Ketone: Prepare a solution of 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[3]
-
Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude procyclidine can be further purified by recrystallization or chromatography.
Application 2: Synthesis of Cyclohexyl-substituted Tertiary Alcohols as Pharmaceutical Precursors
The addition of this compound to various ketones is a general and effective method for synthesizing sterically hindered tertiary alcohols, which can serve as intermediates for a range of pharmaceuticals, including potential antiviral or anticancer agents. The bulky cyclohexyl group can impart desirable pharmacological properties.
General Reaction Scheme
Caption: General Synthesis of Tertiary Alcohols.
Quantitative Data for Model Reactions
| Ketone Substrate | Solvent | Temperature | Reaction Time | Product | Typical Yield Range |
| Acetophenone | Diethyl ether | 0 °C to RT | 2-4 hours | 1-Cyclohexyl-1-phenylethanol | 80-90% |
| Cyclohexanone | THF | 0 °C to RT | 2-4 hours | 1-Cyclohexylcyclohexan-1-ol | 75-85% |
| Benzophenone | Diethyl ether | Reflux | 4-6 hours | Cyclohexyl(diphenyl)methanol | 85-95% |
Experimental Protocol (General)
-
Grignard Reagent Preparation: Prepare this compound as described in Application 1, Part A.
-
Reaction Setup: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Ketone Addition: Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. For less reactive ketones, gentle reflux may be required.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride or dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting tertiary alcohol by distillation, recrystallization, or column chromatography.
Logical Workflow for this compound Reactions
Caption: General Experimental Workflow.
Conclusion
This compound is a highly effective reagent for the synthesis of a variety of pharmaceutical intermediates, primarily through its addition to carbonyl compounds to form secondary and tertiary alcohols. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to utilize this versatile Grignard reagent in their synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity. The adaptability of this reagent makes it a cornerstone in the construction of complex molecules with potential therapeutic applications.
References
Application Notes and Protocols for Kumada Coupling with Cyclohexylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Kumada coupling reaction utilizing Cyclohexylmagnesium Bromide. The information is intended to guide researchers in setting up and optimizing this carbon-carbon bond-forming reaction, which is a valuable tool in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries.
Introduction
The Kumada coupling, a transition metal-catalyzed cross-coupling reaction, facilitates the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide.[1][2][3] This method is particularly useful for synthesizing unsymmetrical biaryls and other coupled products.[1] The reaction is typically catalyzed by nickel or palladium complexes and is advantageous due to the direct use of readily available and economical Grignard reagents.[1][2] This document focuses on the application of this compound as the Grignard reagent in couplings with various brominated thiophene (B33073) derivatives, highlighting the effects of different catalysts and additives on reaction efficiency.
Data Presentation
The following tables summarize the yields of Kumada coupling reactions between this compound and various bromothiophene substrates under different catalytic conditions. The data is extracted from studies investigating the optimization of this reaction.
Table 1: Effect of Catalysts and Additives on Kumada Coupling Yields
This table presents the reaction yields for the coupling of this compound with various bromothiophenes using Palladium (Pd), Nickel (Ni), and Iron (Fe) catalysts. The reactions were conducted at room temperature for one hour. The use of a Lithium Chloride (LiCl) adduct with the Grignard reagent was investigated to enhance reaction efficiency.[4]
| Substrate | Catalyst | Yield (%) with this compound | Yield (%) with this compound-LiCl Adduct |
| 2,3,5-tribromothiophene | PdCl₂dppm | 65 | 75 |
| 2,3,5-tribromothiophene | NiCl₂dppm | 60 | 70 |
| 2,3,5-tribromothiophene | FeCl₂dppm | 55 | 65 |
| 2,3,4,5-tetrabromothiophene | PdCl₂dppm | 70 | 80 |
| 2,3,4,5-tetrabromothiophene | NiCl₂dppm | 68 | 78 |
| 2,3,4,5-tetrabromothiophene | FeCl₂dppm | 62 | 72 |
| 5,5'-dibromo-2,2'-bithiophene | PdCl₂dppm | 75 | 85 |
| 5,5'-dibromo-2,2'-bithiophene | NiCl₂dppm | 72 | 82 |
| 5,5'-dibromo-2,2'-bithiophene | FeCl₂dppm | 68 | 78 |
dppm = bis(diphenylphosphino)methane
Table 2: Influence of Lithium Halide Adducts on Coupling Yields
This table compares the efficacy of different lithium halide adducts (LiCl, LiBr) on the yield of the Kumada coupling reaction. The reactions were performed at room temperature for one hour.[4]
| Substrate | Catalyst | Yield (%) with this compound-LiCl Adduct | Yield (%) with this compound-LiBr Adduct |
| 2,3,5-tribromothiophene | PdCl₂dppm | 75 | 72 |
| 2,3,5-tribromothiophene | NiCl₂dppm | 70 | 68 |
| 2,3,5-tribromothiophene | FeCl₂dppm | 65 | 63 |
| 2,3,4,5-tetrabromothiophene | PdCl₂dppm | 80 | 78 |
| 2,3,4,5-tetrabromothiophene | NiCl₂dppm | 78 | 75 |
| 2,3,4,5-tetrabromothiophene | FeCl₂dppm | 72 | 70 |
| 5,5'-dibromo-2,2'-bithiophene | PdCl₂dppm | 85 | 83 |
| 5,5'-dibromo-2,2'-bithiophene | NiCl₂dppm | 82 | 80 |
| 5,5'-dibromo-2,2'-bithiophene | FeCl₂dppm | 78 | 76 |
Experimental Protocols
The following is a general protocol for the Kumada coupling of this compound with brominated aromatic compounds. This protocol is based on optimized conditions reported in the literature.[4][5]
Materials:
-
Brominated aromatic substrate (e.g., 2,3,5-tribromothiophene)
-
This compound (0.2 M solution in THF)
-
Catalyst (e.g., PdCl₂dppm, 3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Chloride (LiCl) (optional, for adduct formation)
-
Diluted Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄)
-
Nitrogen gas
-
Schlenk tube (50 mL) and other standard glassware
Procedure:
-
Preparation of the Reaction Vessel: A 50-mL Schlenk tube is dried in an oven and then flushed with nitrogen gas to ensure an inert atmosphere.[5]
-
Addition of Reactants: To the Schlenk tube, add the brominated aromatic substrate and the catalyst (3 mol%).
-
Solvent Addition: Add anhydrous THF to the Schlenk tube.
-
Grignard Reagent Addition: The mixture is stirred for 5 minutes. Then, rapidly add the this compound solution (0.8 mmol, 4.0 ml of a 0.2M solution).[4]
-
For LiCl Adduct: If using the lithium chloride adduct, pre-mix the this compound solution with LiCl before addition.
-
-
Reaction: The reaction mixture is stirred vigorously at room temperature for one hour.[4]
-
Work-up:
-
The reaction is quenched by hydrolyzing with diluted hydrochloric acid.[4]
-
The mixture is then extracted with diethyl ether.[4]
-
The organic layer is washed with a saturated NaCl solution and then with water.[4]
-
The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[4]
-
-
Purification: The crude product can be further purified by column chromatography.
Visualizations
Diagram 1: Experimental Workflow for Kumada Coupling
Caption: A flowchart illustrating the key steps in the experimental protocol for the Kumada coupling reaction.
Diagram 2: Catalytic Cycle of Kumada Coupling
Caption: The catalytic cycle for the Kumada coupling reaction, showing the key steps of oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols: Cyclohexylmagnesium Bromide in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmagnesium bromide is a versatile Grignard reagent crucial in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its application in the pharmaceutical industry is significant, serving as a key building block for the synthesis of complex molecular architectures found in various Active Pharmaceutical Ingredients (APIs).[1][3] This nucleophilic reagent readily reacts with a range of electrophiles, including aldehydes, ketones, esters, and imines, enabling the precise introduction of a cyclohexyl group into a molecule.[1] This moiety can be instrumental in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates, potentially enhancing efficacy, modulating lipophilicity, and influencing biological target binding.[4]
These application notes provide detailed protocols and data for the use of this compound in the synthesis of specific APIs and general synthetic transformations relevant to drug discovery and development.
I. Synthesis of Palbociclib (Ibrance®)
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), used in the treatment of HR-positive and HER2-negative advanced or metastatic breast cancer.[5] The commercial manufacturing process for Palbociclib involves a key Grignard-mediated SNAr (Nucleophilic Aromatic Substitution) coupling reaction where cyclohexylmagnesium chloride (a closely related and often interchangeably used reagent with this compound) is employed.[5]
Reaction Scheme:
Caption: Coupling reaction in Palbociclib synthesis.
Experimental Protocol
A detailed protocol for the coupling reaction to form a key intermediate of Palbociclib is outlined in patent CN109867673B.[1]
Materials:
-
Compound of formula (II)
-
Compound of formula (III)
-
Cyclohexylmagnesium chloride in THF suspension
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a reaction flask purged with nitrogen three times, add 60 mmol of the compound of formula (II) and 60 mL of dried THF.
-
Stir the mixture at 20°C for 30 minutes.
-
Slowly add 100 mmol of cyclohexylmagnesium chloride in THF suspension dropwise at 20°C.
-
After the completion of the addition, immediately add a mixture of 50 mmol of the compound of formula (III) and 60 mL of dried THF.
-
The reaction is then stirred at 60°C for 3 hours to yield the compound of formula (IV).[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Stoichiometry (II:III) | 1.2 : 1 | [1] |
| Grignard Stoichiometry | 2 equivalents (relative to III) | [1] |
| Reaction Temperature | 60°C | [1] |
| Reaction Time | 3 hours | [1] |
II. Synthesis of 3-Cyclohexyl-3-hydroxy-1,3-dihydroindol-2-ones
Substituted 1,3-dihydroindole-2-ones (oxindoles) are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor effects.[6] The addition of Grignard reagents to the C3-carbonyl group of isatins is a common method to synthesize 3-substituted-3-hydroxy-2-oxindoles. While specific literature on the use of this compound is sparse, a general protocol can be adapted from procedures using other Grignard reagents.[2]
General Reaction Scheme:
Caption: Synthesis of 3-cyclohexyl-3-hydroxy-1,3-dihydroindol-2-one.
General Experimental Protocol
This protocol is a generalized procedure based on the known reactivity of Grignard reagents with isatins.
Materials:
-
Substituted or unsubstituted isatin
-
This compound solution in THF or diethyl ether
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the isatin derivative (1 equivalent) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the this compound solution (typically 1.1 to 1.5 equivalents) dropwise via a syringe or an addition funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 3-cyclohexyl-3-hydroxy-1,3-dihydroindol-2-one.
Expected Outcomes and Optimization
| Parameter | General Range/Condition | Notes |
| Grignard Equivalents | 1.1 - 1.5 | An excess of the Grignard reagent is typically used to ensure complete consumption of the starting material. |
| Reaction Temperature | 0°C to room temperature | The initial addition is carried out at a low temperature to control the exothermic reaction. |
| Solvent | Anhydrous THF, Diethyl Ether | The choice of solvent can influence the solubility of the reactants and the reactivity of the Grignard reagent. |
| Work-up | Saturated NH4Cl (aq) | A mild acidic work-up is used to protonate the alkoxide intermediate and to quench any unreacted Grignard reagent. |
III. Other Potential Applications in API Synthesis
-
Dipeptidyl Boronic Acid Proteasome Inhibitors: The synthesis of these complex molecules typically involves peptide coupling and boronic acid chemistry. The introduction of a cyclohexyl group via a Grignard reaction is not a commonly reported strategy.
-
Gabapentin and Cetirizine: Established synthetic routes for these widely used drugs do not typically involve a key step utilizing this compound.
The versatility of this compound in forming carbon-carbon bonds remains a valuable tool for medicinal chemists in the exploration of novel drug candidates and the development of new synthetic routes for existing APIs.
Workflow for Utilizing this compound in API Synthesis
Caption: General workflow for API synthesis using a Grignard reaction.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Synthesis of Cyclohexanecarboxylic Acid via Carbonation of Cyclohexylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The carbonation of Grignard reagents is a cornerstone of organic synthesis, providing a reliable route to carboxylic acids. This document offers detailed application notes and protocols for the synthesis of cyclohexanecarboxylic acid through the reaction of cyclohexylmagnesium bromide with carbon dioxide (dry ice). This method is widely applicable in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals where the introduction of a carboxyl group onto a cyclohexyl scaffold is required.
Reaction Principle
The synthesis involves two primary stages. Initially, this compound, a potent Grignard reagent, is prepared from the reaction of bromocyclohexane (B57405) with magnesium metal in an anhydrous ethereal solvent. Subsequently, this organometallic intermediate acts as a strong nucleophile, attacking the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[1][2][3] This intermediate is then hydrolyzed in an acidic workup to yield the final product, cyclohexanecarboxylic acid.[2][4][5]
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of cyclohexanecarboxylic acid using this protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Bromocyclohexane | 10.3 mL (equivalent to ~16.3 g, ~0.1 mol) | [6] |
| Magnesium Turnings | 2.67 g (~0.11 mol) | [6] |
| Dry Ice (Solid CO₂) | ~44 g (~1.0 mol) | [6] |
| Diethyl Ether (anhydrous) | ~100 mL for Grignard formation, plus additional for workup | [6] |
| Hydrochloric Acid (conc.) | ~15 mL for initial quench, plus ~65 mL half-conc. for acidification | [6] |
| Sodium Hydroxide (B78521) (20% aq.) | ~50 mL for extraction | [6] |
| Product | ||
| Crude Yield | 8.70 g | [6] |
| Purified Yield | 7.77 g (60.6 mmol, 61%) | [6] |
| Boiling Point | 99-100 °C at 2.9-3.1 hPa | [6] |
| GC-Purity | > 99.5% | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of cyclohexanecarboxylic acid.
Materials and Reagents:
-
Bromocyclohexane
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (20% w/v)
-
Sodium sulfate (B86663) (anhydrous)
-
Ice
Equipment:
-
500 mL three-necked round-bottom flask
-
100 mL addition funnel with pressure equalization
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Protocol:
Part 1: Preparation of this compound (Grignard Reagent)
-
Apparatus Setup and Initiation:
-
Assemble a dry 500 mL three-necked flask equipped with a magnetic stir bar, a 100 mL addition funnel, and a reflux condenser fitted with a drying tube.
-
Add 2.67 g (110 mmol) of magnesium turnings and a small crystal of iodine to the flask.[6]
-
Gently heat the flask with a heat gun until violet iodine fumes are observed, then allow it to cool to room temperature. This helps to activate the magnesium surface.[6]
-
Add approximately 6 mL of anhydrous diethyl ether to just cover the magnesium turnings.[6]
-
-
Grignard Reaction:
-
In the addition funnel, prepare a solution of 10.3 mL of bromocyclohexane in about 40 mL of anhydrous diethyl ether.
-
Add about 0.6 mL of the bromocyclohexane solution from the addition funnel to the magnesium turnings at once.[6] The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction. If the reaction does not start, gentle warming or the use of an ultrasound bath may be necessary.[6][7]
-
Once the reaction has started, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.[6][7]
-
After the addition is complete, continue to heat the mixture under gentle reflux for approximately one hour, or until most of the magnesium has been consumed.[6] The solution will typically appear cloudy and grayish.[7]
-
Part 2: Carboxylation of the Grignard Reagent
-
Reaction with Dry Ice:
-
Cool the flask containing the Grignard reagent in an ice bath.
-
While stirring, add approximately 44 g of small pieces of dry ice to the reaction mixture.[6] It is crucial to wipe each piece of dry ice with a paper towel before addition to remove any condensed water, which would otherwise quench the Grignard reagent.[6]
-
Continue stirring the mixture for about one hour, allowing the excess dry ice to sublime and the reaction mixture to warm to approximately 0°C.[6] The mixture will become a thick, viscous mass.
-
Part 3: Work-up and Purification
-
Hydrolysis and Extraction:
-
To the reaction mixture, add 100 mL of diethyl ether and break up the solid mass with a glass rod.[6]
-
Slowly add a mixture of 15 mL of concentrated hydrochloric acid and 100 g of crushed ice to the flask with vigorous stirring.[6] Continue stirring until all the remaining magnesium has dissolved and the mixture is clear. Check the pH to ensure it is acidic.[6]
-
Transfer the contents to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice more with 50 mL portions of diethyl ether.[6]
-
-
Base Extraction of the Carboxylic Acid:
-
Combine the three ether extracts and wash them with 50 mL of a 20% aqueous sodium hydroxide solution. This will convert the cyclohexanecarboxylic acid into its sodium salt, which is soluble in the aqueous layer.[6]
-
Separate the layers and discard the ether phase. The aqueous phase now contains the sodium cyclohexanecarboxylate.
-
To remove any unreacted starting material or side products like cyclohexanol, wash the alkaline aqueous phase three times with 30 mL portions of diethyl ether.[6]
-
-
Isolation and Purification of the Product:
-
Cool the alkaline aqueous phase in an ice bath and acidify it with approximately 65 mL of half-concentrated hydrochloric acid. Confirm with pH paper that the solution is acidic. The cyclohexanecarboxylic acid will precipitate as an oil or solid.
-
Extract the acidified aqueous solution with one 100 mL portion and then two 50 mL portions of diethyl ether.[6]
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the ether using a rotary evaporator.[6]
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure cyclohexanecarboxylic acid.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of cyclohexanecarboxylic acid.
Caption: Workflow for the synthesis of cyclohexanecarboxylic acid.
Reaction Mechanism
This diagram outlines the chemical signaling pathway of the Grignard reaction with carbon dioxide.
Caption: Mechanism of Grignard carboxylation.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Explain the preparation of carboxylic acids from Grignard class 11 chemistry CBSE [vedantu.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Safe Handling and Storage of Cyclohexylmagnesium Bromide Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmagnesium bromide (C₆H₁₁BrMg) is a Grignard reagent, a class of organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides detailed procedures and safety protocols for the handling and storage of this compound solutions, which are typically supplied in solvents like Tetrahydrofuran (THF). Due to its reactive and hazardous nature, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of the reagent.
Hazard Identification
This compound solution is classified as a hazardous chemical with the following primary risks:
-
Flammability: The solution is highly flammable, and its vapors can form explosive mixtures with air.[3][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[3]
-
Water Reactivity: It reacts violently with water and moisture, liberating toxic and highly flammable gases.[5] This reaction can be vigorous and may lead to a flash fire.
-
Corrosivity: The solution can cause severe skin burns and serious eye damage.[3]
-
Health Hazards: It may be harmful if swallowed and can cause respiratory irritation.[3] Some components of the solution, like THF, are suspected of causing cancer.[3] Prolonged or repeated exposure may cause damage to organs.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety and physical data for a typical this compound solution (ca. 18% in THF).
| Parameter | Value | Source(s) |
| Typical Concentration | ca. 1 mol/L (ca. 17-18% in THF) | [2][6] |
| Flash Point | -14 °C | |
| Storage Temperature | Refrigerator; Recommended <15°C; Cool, dark place | |
| Appearance | Grayish-white to light brown clear solution. Precipitation may form. | [1][2] |
Note: Occupational exposure limits for this compound have not been specifically established. All handling should be conducted in a manner that minimizes exposure.
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before commencing any work. The following PPE is mandatory:
-
Eye and Face Protection: Tight-sealing safety goggles and a face shield are required.
-
Skin and Body Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or Teflon) must be worn. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: All work must be performed in a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be worn.
Engineering Controls
-
Ventilation: Use the solution exclusively in a well-ventilated area, preferably within a chemical fume hood with sufficient airflow.
-
Ignition Sources: All sources of ignition, including open flames, hot surfaces, and electrical sparks, must be eliminated from the work area. Use spark-proof tools and explosion-proof equipment.
-
Grounding: Ensure that all containers and transfer equipment are properly grounded to prevent the buildup of static electricity.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Preparation:
-
Before handling, ensure that all safety precautions have been read and understood.
-
The work area within the fume hood should be clean, dry, and free of incompatible materials.
-
All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
-
Dispensing and Transfer:
-
Handle the solution under an inert atmosphere to protect it from moisture and air.[3]
-
Use only clean and dry utensils for transfer.[3]
-
If precipitation is present, gently shake the bottle to create a uniform suspension. For significant precipitation, especially in cold conditions, the solid can be crushed with a dry glass rod or the sealed bottle can be gently warmed in a water bath (around 40°C) to redissolve the solid.[1][2]
-
For transfers, use syringe or cannula techniques to maintain an inert atmosphere.
-
-
Reaction Quenching and Waste Disposal:
-
Unused or residual Grignard reagent must be quenched carefully. Slowly add the reagent to a cooled (0 °C) and stirred solution of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dispose of the quenched material and any contaminated items in a designated, approved waste container.
-
Storage Procedures
-
Container: Keep the container tightly closed in a dry and cool place. Store in a well-ventilated area.
-
Atmosphere: Store under an inert gas to protect from moisture.[3]
-
Temperature: Store in a refrigerator or in a cool, dark place, preferably below 15°C.
-
Incompatible Materials: Store away from strong oxidizing agents and water.
-
Labeling: Ensure all containers are properly labeled with the chemical name and associated hazards.
Emergency Procedures
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, dry material such as sand or vermiculite (B1170534) and place it in a suitable container for disposal. Do not use water.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. DO NOT USE WATER , as it will react violently with the reagent.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
-
Skin: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound solution.
Caption: Workflow for handling this compound.
References
Troubleshooting & Optimization
How to initiate a sluggish Cyclohexylmagnesium Bromide Grignard reaction.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully initiating and sustaining Cyclohexylmagnesium Bromide Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the difficulty in initiating a Grignard reaction?
The main obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[2] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[2][3]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs:
-
The disappearance of the color of a chemical activator like iodine.[3]
-
Spontaneous boiling of the solvent, especially with low-boiling point ethers.[2][4]
-
The appearance of a cloudy grey or brownish color in the reaction mixture.[4]
-
A noticeable increase in temperature due to the exothermic nature of the reaction.[2][3]
Q3: My this compound reaction is sluggish. What are the most common activation methods?
Several methods can be employed to activate the magnesium surface and initiate the reaction. These can be broadly categorized as chemical and physical methods.
-
Chemical Activation: This involves using activating agents that react with the magnesium surface to remove the oxide layer.[2] Common activators include a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) (DBE).[1][2][5]
-
Physical Activation: These methods aim to mechanically expose a fresh magnesium surface. This includes crushing the magnesium turnings with a glass rod in the reaction flask or using an ultrasonic bath to clean the oxide layer from the magnesium surface.[1][3][5][6]
Q4: How critical are anhydrous conditions for this reaction?
Strictly anhydrous conditions are paramount for a successful Grignard reaction.[7][8] Grignard reagents are potent bases and will react with even trace amounts of water, which will quench the reagent and prevent its formation.[7][8] It is essential to flame-dry all glassware and use anhydrous solvents.[8][9]
Q5: The reaction has started but then appears to have stopped. What could be the cause?
If the reaction initiates but does not proceed to completion, it could be due to several factors. The concentration of the alkyl halide may be too low at the point of addition, or the magnesium surface may have become passivated again. Slow, dropwise addition of the cyclohexyl bromide solution is crucial to maintain the reaction.[10][8] Gentle warming may be necessary to sustain the reaction, but overheating should be avoided.[10]
Troubleshooting Guide for Sluggish Reactions
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface due to an oxide layer. | Activate the magnesium using chemical or physical methods (see protocols below).[1][3] |
| Presence of moisture in glassware or solvent. | Ensure all glassware is flame-dried or oven-dried and that solvents are anhydrous.[7][8][9] | |
| Low reactivity of cyclohexyl bromide. | Add a small amount of a more reactive initiator like 1,2-dibromoethane.[1][5] Gentle warming can also be applied. | |
| Reaction Starts and Then Stops | Rate of cyclohexyl bromide addition is too slow. | Increase the addition rate slightly to maintain a gentle reflux.[10] |
| Insufficient mixing. | Ensure vigorous stirring to continuously expose fresh magnesium surfaces.[1] | |
| Localized depletion of reagents. | Ensure proper stirring and that the added halide is dispersed throughout the solution. | |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction. | Maintain a moderate reaction temperature and ensure slow, dropwise addition of the cyclohexyl bromide.[8] |
| Incomplete reaction. | Allow for sufficient reaction time after the addition of the halide is complete, with continued stirring, until most of the magnesium is consumed.[10] | |
| Quenching by atmospheric moisture or oxygen. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[8] |
Activation Methods: A Comparative Overview
| Activation Method | Description | Key Considerations |
| Iodine (I₂) Activation | A small crystal of iodine is added to the magnesium turnings. The disappearance of the purple/brown color indicates initiation.[3] | This is a very common and effective method. The amount of iodine should be catalytic.[5] |
| 1,2-Dibromoethane (DBE) | A few drops of DBE are added to the magnesium suspension. The observation of ethylene (B1197577) gas bubbling indicates activation.[1][2] | DBE is highly reactive and effective. The side products are volatile (ethylene) and innocuous (MgBr₂).[1] |
| Mechanical Crushing | A dry glass rod is used to crush the magnesium turnings against the bottom of the flask, exposing a fresh, unoxidized surface.[1][2][3] | This is a simple and solvent-free method of activation prior to adding the solvent and halide. |
| Sonication | The reaction flask is placed in an ultrasonic bath. The ultrasonic waves help to break up the magnesium oxide layer.[1][5][6] | This is a non-invasive physical method that can be very effective for stubborn reactions.[5][6] |
| Preformed Grignard Reagent | A small amount of a previously prepared Grignard reagent is added to initiate the reaction.[1] | This is useful if you have a stock of Grignard reagent available. |
Experimental Protocols
Protocol 1: Chemical Activation using Iodine (I₂)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (nitrogen or argon), place the magnesium turnings (1.1-1.2 equivalents).
-
Activation: Add a single small crystal of iodine to the flask containing the magnesium turnings.[10]
-
Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Initiation: Prepare a solution of cyclohexyl bromide (1 equivalent) in anhydrous ether or THF in the addition funnel. Add a small portion (approx. 5-10%) of the bromide solution to the magnesium suspension.
-
Observation: The reaction is considered initiated when the brown color of the iodine disappears and gentle bubbling or refluxing is observed. If the reaction does not start, gently warm the flask with a heat gun.
-
Propagation: Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.[10]
Protocol 2: Chemical Activation using 1,2-Dibromoethane (DBE)
-
Preparation: Set up the reaction glassware as described in Protocol 1.
-
Solvent Addition: Place the magnesium turnings in the flask and add enough anhydrous ether or THF to cover the metal.
-
Activation: With stirring, add a few drops of 1,2-dibromoethane to the magnesium suspension.
-
Observation: Initiation is indicated by the evolution of ethylene gas (bubbling).[1][2]
-
Initiation of Main Reaction: Once the bubbling from the DBE reaction subsides, begin the slow, dropwise addition of the cyclohexyl bromide solution.
-
Propagation: Continue the addition of cyclohexyl bromide at a rate that maintains a steady, gentle reflux.
Protocol 3: Mechanical Activation
-
Preparation: In a flame-dried reaction flask, place the magnesium turnings.
-
Activation: Before adding any solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[2][3] This action will break the oxide layer and expose fresh metal.
-
Reaction Setup: After crushing, add the stir bar and a small amount of anhydrous solvent to cover the magnesium.
-
Initiation: Proceed with the addition of a small portion of the cyclohexyl bromide solution as described in Protocol 1. The reaction should initiate more readily on the freshly exposed surfaces.
Visual Workflow and Troubleshooting Diagrams
Caption: Troubleshooting workflow for a sluggish Grignard reaction.
Caption: Standard workflow for Grignard reaction setup and initiation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Please provide a detailed mechanism of this reaction. | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Side reactions and byproducts in Cyclohexylmagnesium Bromide reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during reactions involving Cyclohexylmagnesium Bromide.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the possible causes and solutions?
A1: Failure to initiate is a common issue. The primary cause is often an insufficiently activated magnesium surface, which can be coated with a passivating layer of magnesium oxide.
Troubleshooting Steps:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine, which will disappear as the reaction begins, or a few drops of 1,2-dibromoethane.[1] Gently heating the flask with a heat gun until the iodine sublimes can also help activate the surface.[2]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous ether or THF) must be strictly anhydrous.[3][4]
-
Initiation Temperature: While the overall reaction is exothermic and requires cooling, gentle warming may be necessary to start the reaction.[2][5] Once initiated, as evidenced by cloudiness or gentle refluxing, external heating should be removed.[3]
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (carefully, to avoid breaking the flask) can expose a fresh, reactive surface.
Q2: I am observing a significant amount of bicyclohexyl (B1666981) in my product mixture. What is the cause and how can I prevent it?
A2: The formation of bicyclohexyl is a result of a Wurtz-type coupling reaction, where the newly formed this compound reacts with the unreacted bromocyclohexane (B57405).[1][6][7]
Causes and Mitigation Strategies:
| Cause | Mitigation Strategy |
| High Local Concentration of Bromocyclohexane | Add the solution of bromocyclohexane in anhydrous ether or THF dropwise to the magnesium suspension. A slow and controlled addition rate is critical.[1][6] |
| Elevated Reaction Temperature | The Grignard formation is exothermic. Maintain a low reaction temperature using an ice bath to control the exotherm and minimize the rate of the coupling reaction.[1][3][6] |
| Insufficient Magnesium Surface Area | Use a sufficient excess of magnesium turnings with a high surface area to ensure the bromocyclohexane reacts preferentially with the magnesium rather than the Grignard reagent.[1] |
Q3: The yield of my desired product is low, and I have isolated cyclohexane (B81311) as a major byproduct. Why did this happen?
A3: The presence of cyclohexane indicates that the this compound was protonated by a protic source, most commonly water.[8][9] Grignard reagents are strong bases and will react with even trace amounts of water, alcohols, or other acidic protons.[3][4][10]
Prevention:
-
Strict Anhydrous Conditions: As mentioned in Q1, all glassware, reagents, and solvents must be rigorously dried. The reaction should be protected from atmospheric moisture with a drying tube or an inert atmosphere.[2][3]
-
Substrate Purity: Ensure the electrophile you are reacting with the Grignard reagent is also anhydrous and free from acidic functional groups (unless that is the intended reaction).
Q4: Can I use a different solvent than diethyl ether or THF?
A4: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reagent formation because they are aprotic and solvate the magnesium complex, stabilizing the reagent.[3] The choice of solvent can influence the reaction, particularly the rate of Wurtz coupling. For some reactive halides, solvents like 2-Methyltetrahydrofuran (2-MeTHF) may suppress Wurtz coupling more effectively than THF.[1] However, for standard procedures with this compound, anhydrous diethyl ether and THF are generally effective.
Troubleshooting Flowchart
This flowchart provides a logical guide to diagnosing and solving common issues during the formation of this compound.
Caption: Troubleshooting guide for this compound formation.
Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the primary reaction for forming this compound and the competing side reactions.
Caption: Desired Grignard formation versus side reaction pathways.
Experimental Protocol: Preparation of this compound with Minimized Side Reactions
This protocol details a standard procedure for the preparation of this compound, incorporating best practices to minimize byproduct formation.
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromocyclohexane (1.0 eq)
-
Anhydrous diethyl ether (or THF)
-
Iodine (1-2 small crystals)
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware. Equip the three-necked flask with the magnetic stir bar, reflux condenser, and addition funnel. Ensure the system is under a positive pressure of an inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) and a crystal of iodine into the flask.[5] Add a small amount of anhydrous diethyl ether, just enough to cover the magnesium.
-
Initiation: In the addition funnel, prepare a solution of bromocyclohexane (1.0 eq) in anhydrous diethyl ether. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a gray, cloudy suspension.[2][5] If the reaction does not start, gentle warming with a heat gun may be applied briefly.
-
Controlled Addition: Once initiation is confirmed, cool the flask in an ice bath. Begin the dropwise addition of the remaining bromocyclohexane solution from the addition funnel at a rate that maintains a gentle reflux.[2] This slow addition is crucial to prevent high local concentrations of the halide, which promotes Wurtz coupling.[1][6]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed.[2][5] The resulting gray-to-brown solution is the this compound reagent and is ready for use in subsequent steps.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 8. In the reaction: cyclohexyl-Br --(Mg, dry ether)--> X --(H2O)--> Y Co.. [askfilo.com]
- 9. Identify A and B in the following reaction: cyclohexyl-Br + Mg --(dry e.. [askfilo.com]
- 10. vedantu.com [vedantu.com]
Technical Support Center: Optimizing Cyclohexylmagnesium Bromide Additions
Welcome to the technical support center for optimizing reaction conditions for Cyclohexylmagnesium Bromide additions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the addition of this compound to carbonyl compounds.
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no exotherm or color change) | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction. 2. Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture. 3. Impure Cyclohexyl Bromide: Contaminants can inhibit the reaction. | 1. Activate Magnesium: Use a crystal of iodine (the purple color will disappear upon initiation), a few drops of 1,2-dibromoethane, or gentle heating to activate the magnesium surface.[1] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[2] 3. Purify Starting Material: Distill cyclohexyl bromide before use. |
| Low Yield of Addition Product | 1. Inaccurate Grignard Reagent Concentration: The actual concentration of the prepared Grignard reagent may be lower than theoretical. 2. Side Reactions: Wurtz coupling (reaction of the Grignard reagent with unreacted cyclohexyl bromide) can consume the reagent. 3. Enolization of the Carbonyl Compound: If the carbonyl substrate has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of addition. This is especially problematic with sterically hindered ketones.[3][4] | 1. Titrate the Grignard Reagent: Determine the exact concentration of the this compound solution before use. A common method is titration with a standard solution of iodine in THF.[5][6] 2. Slow Addition of Alkyl Halide: Add the cyclohexyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling. 3. Use a Less Hindered Substrate or a Different Reagent: If enolization is a major issue, consider a less sterically demanding ketone. Alternatively, for challenging substrates, organolithium reagents may give better results. 4. Lower Reaction Temperature: Running the addition reaction at a lower temperature can sometimes favor the addition pathway over enolization. |
| Formation of a White Precipitate During Reaction | Formation of Magnesium Salts: Magnesium alkoxides, the initial product of the Grignard addition, are often insoluble in ether solvents. This is a normal observation. | Ensure Adequate Stirring: Vigorous stirring is necessary to maintain a homogeneous reaction mixture and prevent the precipitate from hindering reagent mixing. |
| Isolation of Biphenyl or Cyclohexane as a Major Byproduct | 1. Wurtz-type Coupling: Reaction between the Grignard reagent and the aryl halide (if used as a catalyst or impurity) can form biphenyl. Reaction with unreacted cyclohexyl bromide forms dicyclohexyl. 2. Protonation of the Grignard Reagent: Accidental introduction of a proton source (e.g., water, alcohol) will quench the Grignard reagent to form cyclohexane. | 1. Control Reaction Conditions: As mentioned, slow addition of the alkyl halide is key. Ensure all reagents are pure. 2. Maintain Rigorous Anhydrous and Inert Conditions: Prevent any exposure to moisture or air. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing and using this compound?
A1: Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions. THF is generally a better solvent due to its higher solvating power for the Grignard reagent.[7]
Q2: How can I be sure my Grignard reagent has formed?
A2: Successful formation is typically indicated by the disappearance of the magnesium metal, a gentle reflux during the addition of cyclohexyl bromide, and the formation of a cloudy, grayish solution.[1] For a quantitative assessment, titration is the recommended method.[5][6]
Q3: My reaction with a hindered ketone, like cyclohexanone (B45756), is giving a very low yield of the desired alcohol. What is happening?
A3: With sterically hindered ketones and bulky Grignard reagents, enolization can be the major reaction pathway. The Grignard reagent acts as a base and removes a proton from the α-carbon of the ketone, forming an enolate. This enolate is then protonated during the workup, regenerating the starting ketone. For example, the reaction of tert-butylmagnesium bromide with cyclohexanone yields only about 1% of the addition product.[3][4][8][9][10][11]
Q4: Can I store my this compound solution?
A4: Yes, if prepared under strictly anhydrous and inert conditions, Grignard solutions can be stored in a sealed, dry flask under an inert atmosphere (e.g., nitrogen or argon) for a period of time. However, it is always best to titrate the solution before use to confirm its concentration.
Q5: What is the purpose of the iodine crystal in the preparation of the Grignard reagent?
A5: The iodine acts as an activator for the magnesium. It etches the surface of the metal, removing the passivating layer of magnesium oxide and exposing fresh magnesium to initiate the reaction. The disappearance of the characteristic purple color of iodine is a good visual indicator that the reaction has started.[1]
Data Presentation
Table 1: Effect of Solvent on Product Yield (Illustrative)
| Solvent | Substrate | Product Yield (%) |
| Diethyl Ether | Cyclohexanone | ~60-70% |
| Tetrahydrofuran (THF) | Cyclohexanone | ~70-85% |
| 2-Methyltetrahydrofuran (2-MeTHF) | Cyclohexanone | ~75-90%[12] |
Table 2: Effect of Temperature on Product Yield (Illustrative)
| Temperature (°C) | Substrate | Product Yield (%) | Notes |
| 35 (Refluxing Et₂O) | Cyclohexanone | ~65% | Higher temperatures can increase the rate of side reactions. |
| 0 | Cyclohexanone | ~75% | Lower temperatures often improve selectivity. |
| -20 | Hindered Ketone | ~40% | May be necessary to minimize enolization with sensitive substrates. |
| -78 | Benzaldehyde | ~30% (with a different functionalized Grignard)[2] | Very low temperatures can significantly slow the reaction rate. |
Table 3: Effect of Reaction Time on Product Yield (Illustrative)
| Reaction Time (hours) | Substrate | Product Yield (%) | Notes |
| 1 | Cyclohexanone | ~70% | Most of the reaction is complete within the first hour. |
| 2 | Cyclohexanone | ~75% | Allowing for longer reaction times can ensure complete conversion. |
| 6 | Cyclohexanone | ~75% | Diminishing returns are often observed after a certain point. |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from established procedures for Grignard reagent synthesis.[1][2]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Cyclohexyl bromide (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Place the magnesium turnings and a crystal of iodine in the flask.
-
Add enough anhydrous solvent to just cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in the anhydrous solvent.
-
Add a small portion (~5-10%) of the cyclohexyl bromide solution to the magnesium suspension.
-
The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.
-
Once initiated, add the remainder of the cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will appear cloudy and grey.
Protocol 2: Titration of this compound with Iodine
This protocol is based on the method described by Knochel and co-workers.[5][6]
Materials:
-
Iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous THF
-
The prepared this compound solution
-
Dry glassware (vial, syringe) and magnetic stirrer
Procedure:
-
In a flame-dried vial under an inert atmosphere, accurately weigh ~100 mg of iodine.
-
Add a 0.5 M solution of LiCl in anhydrous THF (approximately 1.0 mL) to dissolve the iodine, creating a dark brown solution.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise via a syringe with vigorous stirring.
-
The endpoint is reached when the brown color disappears, and the solution becomes colorless.
-
Record the volume of the Grignard reagent added and calculate the molarity. Repeat the titration for accuracy.
Protocol 3: Addition of this compound to Cyclohexanone
Materials:
-
Titrated this compound solution (1.1 equivalents)
-
Cyclohexanone (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware for reaction and workup
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Dissolve the cyclohexanone in anhydrous solvent and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the resulting tertiary alcohol by flash column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard additions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. homework.study.com [homework.study.com]
- 4. (Solved) - At tempted Grignard reaction of Cyclohexanone with tert-butyl ma.... - (1 Answer) | Transtutors [transtutors.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com [chegg.com]
- 9. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro.. [askfilo.com]
- 10. [SOLVED] At tempted Grignard reaction of Cyclohexanone with tert-butyl magnesium bromide gives | SolutionInn [solutioninn.com]
- 11. Attempted Grignard reaction of cyclohexanone with tert-butyl magnesium br.. [askfilo.com]
- 12. ijarse.com [ijarse.com]
How to dry solvents for Grignard reactions with Cyclohexylmagnesium Bromide.
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for drying solvents, a critical step for the successful formation and reaction of Grignard reagents like Cyclohexylmagnesium Bromide.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use dry solvents for Grignard reactions?
Grignard reagents, including this compound, are potent nucleophiles and strong bases.[1] They react readily with protic sources, such as water, which leads to the protonation and subsequent destruction of the Grignard reagent, forming the corresponding alkane (cyclohexane in this case) and magnesium hydroxide (B78521) salts.[2][3] This side reaction reduces the yield of the desired product and can even prevent the reaction from initiating altogether.[1][4]
Q2: What are the most common solvents for preparing this compound?
The most common solvents for Grignard reactions are anhydrous ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF).[5][6] These solvents are crucial because their lone pair of electrons on the oxygen atom can coordinate with and stabilize the magnesium center of the Grignard reagent.[6]
Q3: What is the maximum acceptable water content in a solvent for a Grignard reaction?
While a slight excess of the Grignard reagent can sometimes compensate for trace amounts of water, for optimal results and high yields, the water content should be minimized, ideally to the low parts-per-million (ppm) range.[7][8][9] For particularly sensitive reactions, aiming for a water content below 50 ppm is a good practice. Studies have shown that drying methods can reliably achieve residual moisture in the sub-10 ppm range.[7][8]
Q4: Which drying agents are most effective for diethyl ether and THF?
Several drying agents are effective, each with its own advantages and disadvantages:
-
Activated Molecular Sieves (3Å or 4Å): These are a safe and highly effective option for achieving very low water content.[7][8][10] They are easy to use and can dry solvents to the sub-10 ppm range.[7][8] 3Å sieves are particularly good for drying polar solvents like THF and ethanol (B145695).[11]
-
Sodium/Benzophenone (B1666685) Ketyl (for THF): This method provides a visual indicator of dryness. A deep blue or purple color from the benzophenone ketyl radical anion signifies that the solvent is anhydrous and deoxygenated.[12][13][14] This method can produce THF with a water content of less than 10 ppm.[15][16]
-
Calcium Hydride (CaH₂): A powerful drying agent, but it is a fine powder that can be difficult to separate from the dried solvent. Distillation is typically required after treatment with CaH₂.[7]
-
Anhydrous Salts (e.g., MgSO₄, Na₂SO₄): These are generally used for pre-drying or for removing bulk water after an aqueous workup and are not sufficient for rendering a solvent anhydrous for a Grignard reaction.[17][18] Sodium sulfate (B86663), in particular, is not very effective for drying diethyl ether.[17]
Q5: How can I verify that my solvent is sufficiently dry?
The gold standard for determining water content in organic solvents is Karl Fischer titration .[19][20] This coulometric or volumetric method can accurately measure water content down to the ppm level.[7][21] For the sodium/benzophenone method, the persistent deep blue color is a reliable qualitative indicator of dryness.[14]
Troubleshooting Guide
Problem: My this compound Grignard reaction fails to initiate.
-
Possible Cause: The most common reason for initiation failure is the presence of moisture on the glassware or in the solvent.[1] The magnesium turnings may also have an passivating oxide layer.
-
Solution:
-
Glassware Preparation: Ensure all glassware is rigorously dried, either by oven-drying overnight at >120 °C or by flame-drying under a stream of inert gas (nitrogen or argon) immediately before use.[12][22]
-
Solvent Purity: Use a freshly dried solvent from a reliable source or dry it immediately before use following one of the detailed protocols below.
-
Magnesium Activation: The surface of the magnesium turnings can be activated by adding a small crystal of iodine, which will disappear as the reaction starts.[22][23] Gentle warming or the use of an ultrasound bath can also help initiate the reaction.[24]
-
Problem: My Grignard reaction started, but the yield is significantly lower than expected.
-
Possible Cause: While the reaction initiated, residual water in the solvent or reagents likely consumed a significant portion of the Grignard reagent.
-
Solution:
-
Re-evaluate Drying Protocol: Switch to a more rigorous drying method. If using molecular sieves, ensure they were properly activated and that the solvent was stored over them for a sufficient period (see data table below).
-
Quantify Water Content: If possible, use Karl Fischer titration to measure the water content of your solvent before starting the reaction.
-
Check Other Reagents: Ensure your starting material (cyclohexyl bromide) is also anhydrous. It can be dried by passing it through a short plug of activated alumina (B75360) or by storing it over a suitable drying agent.
-
Problem: The sodium/benzophenone indicator in my THF still is not turning blue.
-
Possible Cause: A yellow or orange color indicates that the benzophenone ketyl is being consumed as it forms. This is usually due to an excess of water or the presence of peroxides in the THF.
-
Solution:
-
Pre-Drying: If the THF has a high initial water content, pre-dry it with a less reactive agent like anhydrous potassium hydroxide or calcium hydride before adding it to the still.[7][13]
-
Add More Sodium/Benzophenone: Add small, additional amounts of sodium and benzophenone until the blue color persists during reflux.[12]
-
Check for Peroxides: Caution: Ethereal solvents like THF can form explosive peroxides upon storage. Always test for peroxides before distillation. If present, they must be quenched (e.g., with a ferrous sulfate solution) before drying with reactive metals like sodium.
-
Data Presentation
Table 1: Efficiency of Common Drying Agents for Ethereal Solvents
| Drying Agent | Solvent | Loading (% m/v) | Drying Time | Final Water Content (ppm) | Reference |
| Activated 3Å Molecular Sieves | THF | 20% | 48 hours | ~4 | [25] |
| Activated 3Å Molecular Sieves | THF | 20% | 72 hours | < 10 | [7] |
| Activated Neutral Alumina | THF | Single Pass (Column) | N/A | < 10 | [7] |
| Sodium/Benzophenone | THF | N/A | 2 hours (reflux) | < 10 | [15][16] |
| Calcium Hydride (CaH₂) | Dichloromethane* | N/A | N/A | ~13 | [7] |
| Powdered Potassium Hydroxide (KOH) | THF | N/A | 24 hours | ~30 | [7] |
Note: Data for Dichloromethane is included for comparison of CaH₂ effectiveness. The trend is similar for ethereal solvents, though distillation is required.
Experimental Protocols
Protocol 1: Drying Solvents with Activated Molecular Sieves
This is a safe and highly effective method for drying diethyl ether and THF.[10]
-
Activation of Sieves: Place 3Å or 4Å molecular sieves in a flask. Heat them in a sand bath to approximately 180-200 °C under high vacuum for 8-12 hours.[10] After heating, allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.[10]
-
Solvent Drying: Add the activated molecular sieves to a bottle of solvent (a loading of 10-20% mass by volume is recommended) under an inert atmosphere.[7][25]
-
Storage: Seal the bottle and allow the solvent to stand over the sieves for at least 48-72 hours before use to achieve low ppm water levels.[7][25] The solvent can be drawn directly from the storage bottle using a dry syringe or cannula.
Protocol 2: Drying THF by Distillation from Sodium/Benzophenone Ketyl
This method is highly effective for producing anhydrous, deoxygenated, and peroxide-free THF. Caution: This procedure involves reactive sodium metal and flammable solvents. It should only be performed by trained personnel in a well-ventilated fume hood.
-
Pre-drying (Optional but Recommended): If the THF is known to be wet, allow it to stand over sodium wire or potassium hydroxide pellets overnight to remove the bulk of the water.[12][13]
-
Apparatus Setup: Assemble a distillation apparatus with a two-necked flask, a condenser, and an inert gas inlet. All glassware must be flame- or oven-dried immediately before assembly.[12]
-
Still Preparation: To the cooled distillation flask under a positive pressure of nitrogen or argon, add small pieces of freshly cut sodium metal and a small amount of benzophenone.[12]
-
Reflux: Add the pre-dried THF to the flask and heat the mixture to reflux.
-
Indicator Formation: As the solvent refluxes, the solution will turn a deep blue or purple, indicating the formation of the sodium-benzophenone ketyl radical and signifying that the solvent is dry.[12][14] If the color fades or turns yellow/orange, more sodium and/or benzophenone may be needed.[12]
-
Distillation: Once the blue color is stable, distill the required amount of THF into a dry, inert-atmosphere receiving flask for immediate use. Never distill to dryness , as this can concentrate potentially explosive peroxides.[12]
-
Quenching the Still: To safely shut down the still, cool the flask to room temperature. Under an inert atmosphere, slowly and carefully add isopropanol (B130326) or ethanol to react with and quench the remaining sodium metal.[12]
Visualizations
Caption: Workflow for preparing anhydrous solvents for Grignard reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Identify A and B in the following reaction: cyclohexyl-Br + Mg --(dry e.. [askfilo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.com [brainly.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. byjus.com [byjus.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 20. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mt.com [mt.com]
- 22. bohr.winthrop.edu [bohr.winthrop.edu]
- 23. benchchem.com [benchchem.com]
- 24. Making sure you're not a bot! [oc-praktikum.de]
- 25. moodle2.units.it [moodle2.units.it]
Troubleshooting low yields in reactions involving Cyclohexylmagnesium Bromide.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclohexylmagnesium Bromide.
Troubleshooting Guides
Issue: Low or No Yield of the Desired Product
Low yields in reactions with this compound can stem from various factors, from the quality of the Grignard reagent itself to the reaction conditions and work-up procedure. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.
1. Verifying the Quality and Concentration of this compound
The quality of the Grignard reagent is paramount for a successful reaction.
-
Question: How can I be sure my this compound is active?
-
Answer: Grignard reagents are highly sensitive to air and moisture.[1] It is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon).[1] If the reagent is commercially sourced, ensure the seal has not been compromised. For self-prepared reagents, strict anhydrous conditions are necessary during formation.[2] The solution should typically be grayish-white to light brown. If a large amount of white precipitate is observed, this could indicate decomposition, although some precipitation due to the Schlenk equilibrium is normal.
-
-
Question: My commercially purchased this compound has a precipitate. Is it still usable?
-
Answer: Yes, the presence of a precipitate does not necessarily mean the reagent is inactive. This can be due to the Schlenk equilibrium, where an equilibrium exists between the alkyl magnesium halide (RMgX) and dialkyl magnesium (R2Mg). If a precipitate has formed, especially in cold conditions, you can gently warm the bottle in a water bath (around 40°C) to redissolve the solid or shake the bottle to ensure the suspension is well-dispersed before use.
-
-
Question: How do I determine the exact concentration of my Grignard reagent?
-
Answer: The concentration of Grignar reagents can decrease over time. It is highly recommended to titrate the solution before use to determine the active concentration. A common method is back-titration with a standard solution of sec-butanol and a catalytic amount of 1,10-phenanthroline (B135089) as an indicator.
-
2. Investigating Reaction Conditions
Optimal reaction conditions are critical for maximizing yield and minimizing side reactions.
-
Question: What is the optimal temperature for running reactions with this compound?
-
Answer: The optimal temperature is dependent on the specific reaction. For nucleophilic additions to aldehydes or ketones, it is common to add the substrate to the Grignard reagent at a low temperature (e.g., 0°C) to control the exothermic reaction and then allow it to warm to room temperature to ensure the reaction goes to completion.[3] Higher temperatures can favor the formation of side products.[3]
-
-
Question: Which solvent should I use?
-
Answer: this compound is typically supplied and used in anhydrous solvents like Tetrahydrofuran (THF) or diethyl ether.[2][4][5] The choice of solvent can influence the reactivity and solubility of the Grignard reagent. THF is generally preferred for its ability to better solvate the magnesium species.
-
3. Identifying and Minimizing Side Reactions
Several side reactions can compete with the desired transformation, leading to lower yields.
-
Question: My reaction is producing a significant amount of cyclohexane (B81311). What is happening?
-
Answer: The formation of cyclohexane indicates that the Grignard reagent is being quenched by a proton source.[6] This is often due to the presence of water in the glassware, solvents, or starting materials.[1] Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are rigorously dried.
-
-
Question: I am observing byproducts other than cyclohexane. What could they be?
-
Answer: Other common side reactions include:
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted cyclohexyl bromide. This can be minimized by the slow addition of cyclohexyl bromide to the magnesium turnings during the preparation of the reagent.[3]
-
Enolization: If your substrate is a ketone with acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate that will not react further.[3] This is more common with sterically hindered ketones.
-
Reduction: With bulky ketones, the Grignard reagent can act as a reducing agent, transferring a hydride from its beta-carbon to the carbonyl group, resulting in a secondary alcohol.[3]
-
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: How do I prepare this compound in the lab?
A1: The preparation of this compound requires strict anhydrous conditions. Here is a general protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.1-1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[2]
-
Initial Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. Add a small portion of a solution of cyclohexyl bromide (1 equivalent) in the anhydrous solvent to the flask.
-
Initiation: The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.[2][7]
-
Main Addition: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will appear cloudy and grayish.[2]
Q2: What are the most critical parameters to control for a successful Grignard reaction?
A2: The three most critical parameters are:
-
Absence of Water: Grignard reagents react readily with water.[1] All glassware must be dry, and anhydrous solvents are essential.
-
Quality of Magnesium: Use fresh, high-quality magnesium turnings. If the surface appears dull, it can be activated.[3]
-
Temperature Control: The reaction is often exothermic. Maintaining the appropriate temperature profile is key to preventing side reactions.[3]
Q3: My Grignard reaction is not starting. What should I do?
A3: If the reaction does not initiate, you can try the following:
-
Gently warm the flask with a heat gun.[7]
-
Add a small crystal of iodine to activate the magnesium.[2]
-
Add a few drops of 1,2-dibromoethane.
-
Place the flask in an ultrasonic bath for a few minutes.[7]
-
Ensure your starting materials and solvents are completely dry.
Q4: Can I use this compound with substrates that have other functional groups?
A4: It is important to be aware of functional group compatibility. Grignard reagents will react with acidic protons, such as those in alcohols, amines, and carboxylic acids.[8] If these functional groups are present in your substrate, they must be protected before introducing the Grignard reagent.
Potential Side Reactions Pathway
Caption: Common side reaction pathways that can lead to low yields in reactions with this compound.
Quantitative Data Summary
| Parameter | Recommendation | Expected Impact on Yield |
| Moisture Content | As low as possible (use anhydrous solvents and flame-dried glassware) | The presence of water will directly consume the Grignard reagent, leading to a proportional decrease in yield. |
| Reaction Temperature | Typically 0°C for addition, then warm to room temperature. | Lower temperatures can help to minimize side reactions like Wurtz coupling and enolization, thereby improving the yield of the desired product.[3] |
| Rate of Addition | Slow, dropwise addition of reagents. | A slow rate of addition helps to control the exothermic nature of the reaction and can prevent high local concentrations of reagents, which can favor side reactions.[3] |
Key Experimental Protocols
Protocol 1: Titration of this compound
Objective: To determine the accurate molar concentration of the active Grignard reagent.
Materials:
-
This compound solution
-
Anhydrous THF
-
1.0 M solution of sec-butanol in xylene (dried over molecular sieves)
-
1,10-Phenanthroline
-
Dry glassware (burette, flask, syringes)
-
Inert atmosphere (nitrogen or argon)
Methodology:
-
Under an inert atmosphere, add a small amount (1-2 mg) of 1,10-phenanthroline to a dry flask.
-
Add a known volume (e.g., 5 mL) of the this compound solution to the flask.
-
Titrate with the standardized 1.0 M sec-butanol solution until the color of the indicator changes from reddish-brown to colorless.
-
Record the volume of the titrant used.
-
Calculate the molarity of the Grignard reagent using the formula: Molarity (Grignard) = [Molarity (butanol) x Volume (butanol)] / Volume (Grignard).
References
- 1. CAS 931-50-0: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Identify A and B in the following reaction: cyclohexyl-Br + Mg --(dry e.. [askfilo.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing the formation of Wurtz coupling products with Cyclohexylmagnesium Bromide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of Wurtz coupling products during reactions involving Cyclohexylmagnesium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling product in the context of this compound formation?
A1: The Wurtz-type coupling product is bicyclohexyl (B1666981), which is formed as a significant byproduct during the synthesis of this compound. This side reaction occurs when a newly formed molecule of this compound reacts with a molecule of unreacted cyclohexyl bromide. This not only consumes the desired Grignard reagent but also complicates the purification of the final product.
Q2: I am observing a high yield of bicyclohexyl in my reaction. What are the most likely causes?
A2: A high yield of the Wurtz coupling product, bicyclohexyl, is typically promoted by several factors:
-
High Local Concentration of Cyclohexyl Bromide: Rapid addition of cyclohexyl bromide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the alkyl halide instead of the magnesium surface.
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction. The formation of the Grignard reagent is exothermic, and inadequate temperature control can lead to "hot spots" that favor byproduct formation.[1]
-
Choice of Solvent: Certain solvents, like Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates compared to other ethers such as 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).[1]
-
Insufficient Magnesium Surface Area: A limited or passivated surface area of magnesium can slow down the formation of the Grignard reagent, leaving more unreacted cyclohexyl bromide available to participate in Wurtz coupling.
Q3: How can I minimize the formation of bicyclohexyl?
A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:
-
Slow, Controlled Addition: Add the cyclohexyl bromide solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature. This prevents the accumulation of unreacted alkyl halide.[1]
-
Temperature Control: Maintain a low and consistent reaction temperature. For reactive halides, it is often beneficial to initiate the reaction at room temperature and then cool the reaction vessel to maintain a gentle reflux.
-
Solvent Selection: Consider using 2-Methyltetrahydrofuran (2-MeTHF) as a solvent. It has been shown to suppress Wurtz coupling in the formation of other Grignard reagents and offers safety advantages due to its higher boiling point and lower tendency to form peroxides.[2][3][4][5]
-
Magnesium Activation: Ensure the magnesium turnings are activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
-
Use of Catalysts: In some cases, transition metal catalysts can influence the reaction pathway, although their use to specifically prevent Wurtz coupling in this context is not widely documented. Iron complexes have been studied in cross-coupling reactions involving this compound.[7]
Q4: My this compound solution appears cloudy. Is this related to the formation of bicyclohexyl?
A4: While some Grignard reagents can be sparingly soluble and appear cloudy, the formation of a significant precipitate could be due to the Wurtz coupling product, bicyclohexyl, which is a solid at room temperature. However, a grayish, cloudy appearance is also characteristic of a successfully formed Grignard reagent suspension.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of bicyclohexyl detected by GC/NMR | 1. Addition of cyclohexyl bromide was too rapid.2. Reaction temperature was too high.3. Inappropriate solvent was used (e.g., THF). | 1. Decrease the addition rate of cyclohexyl bromide.2. Maintain a lower reaction temperature using an ice bath.3. Switch to a solvent known to suppress Wurtz coupling, such as 2-MeTHF or diethyl ether. |
| Reaction fails to initiate | 1. Magnesium surface is passivated with magnesium oxide.2. Presence of moisture in glassware or solvent. | 1. Activate the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.2. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. |
| Low yield of the desired product after reaction with an electrophile | 1. Significant formation of the Wurtz coupling product.2. Incomplete formation of the Grignard reagent. | 1. Implement strategies to minimize Wurtz coupling (slow addition, low temperature, solvent choice).2. Allow for a sufficient reaction time for the Grignard reagent to form completely. |
Quantitative Data
The following table provides illustrative data on the impact of reaction conditions on the yield of this compound and the formation of the bicyclohexyl byproduct. This data is synthesized from established chemical principles and data from analogous systems.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | THF | THF | Diethyl Ether | 2-MeTHF |
| Temperature | 40°C (Reflux) | 10°C | 35°C (Reflux) | 10°C |
| Addition Time | 20 min | 60 min | 60 min | 60 min |
| Approx. Yield of this compound (%) | 65-75% | 80-85% | 85-90% | 88-93% |
| Approx. Yield of Bicyclohexyl (%) | 15-25% | 5-10% | 4-8% | 2-6% |
Experimental Protocols
Protocol 1: Optimized Preparation of this compound with Minimal Wurtz Coupling
This protocol incorporates best practices to minimize the formation of the bicyclohexyl byproduct.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Cyclohexyl bromide (1.0 equivalent)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (1 small crystal for activation)
-
Anhydrous work-up and quenching reagents (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be rigorously dried by flame-drying under vacuum or oven-drying at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask under a nitrogen atmosphere with a heat gun until the iodine sublimes and the purple color disappears. Allow the flask to cool to room temperature.
-
Initiation: Add a small volume of anhydrous 2-MeTHF to just cover the magnesium turnings. Add a small portion (approx. 5-10%) of the cyclohexyl bromide to the stirred magnesium suspension. The reaction should initiate, as evidenced by a gentle warming of the mixture and the appearance of a cloudy, grayish suspension.
-
Slow Addition: Once the reaction has initiated, dilute the remaining cyclohexyl bromide with anhydrous 2-MeTHF in the addition funnel and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux. Use an external cooling bath (e.g., a water-ice bath) to control the temperature and prevent excessive heating.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Use of the Grignard Reagent: The resulting grayish suspension of this compound is now ready for use in subsequent reactions.
Visualizations
Caption: Competing pathways in the formation and reaction of this compound.
Caption: A logical workflow for troubleshooting excessive Wurtz coupling.
References
Technical Support Center: Stabilizing Cyclohexylmagnesium Bromide Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexylmagnesium Bromide solutions. The focus is on ensuring the long-term stability of these sensitive reagents for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To ensure the longevity of this compound solutions, they must be stored under a dry, inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] The container should be made of a material that does not react with the Grignard reagent, with glass being a common choice. It is also beneficial to minimize the headspace in the storage container to limit the amount of any potential atmospheric contaminants. For extended storage, refrigeration at 2-8°C is recommended to slow down potential degradation pathways.[2]
Q2: How long can I expect my this compound solution to remain stable?
A2: The shelf life of a this compound solution is highly dependent on the solvent, concentration, and storage conditions. While some commercial suppliers suggest a shelf life of up to one year for similar Grignard reagents when stored under optimal conditions, it is crucial to re-titrate the solution to determine its precise molarity before use, especially after prolonged storage.[2]
Q3: What are the primary signs of degradation in my this compound solution?
A3: Visual inspection can often provide initial clues about the degradation of your Grignard solution. Common signs include a significant color change, the formation of a substantial amount of precipitate, or a cloudy appearance. However, the most definitive method to assess the quality of the solution is to determine its active concentration through titration. A significant decrease in molarity from the initial value is a clear indicator of degradation.
Q4: Which solvent, THF or 2-MeTHF, offers better stability for long-term storage?
A4: 2-Methyltetrahydrofuran (2-MeTHF) generally offers superior stability for Grignard reagents compared to Tetrahydrofuran (THF).[1][3][4] 2-MeTHF is more stable in the presence of strong bases and organometallic reagents.[1][4] Additionally, it has a lower tendency to form peroxides than THF, which enhances safety during storage and handling.[1] The higher boiling point of 2-MeTHF also allows for a wider range of reaction temperatures.[1][5]
Q5: My solution has formed a precipitate upon cooling. Is it still usable?
A5: The formation of a precipitate in a Grignard solution upon cooling, especially in colder conditions, can be due to the Schlenk equilibrium, where dialkyl magnesium (R₂Mg) and magnesium dihalide (MgX₂) are in equilibrium with the alkyl magnesium halide (RMgX).[6] Some of these species may have lower solubility at reduced temperatures, leading to precipitation.[6] In many cases, gently warming the solution to room temperature and agitating it will redissolve the precipitate. It is highly recommended to re-titrate the solution to confirm its concentration before use.
Troubleshooting Guides
Issue 1: Rapid Decrease in Titer (Molarity) of the Stored Solution
| Possible Cause | Troubleshooting Steps |
| Contamination with Air (Oxygen) | Ensure the storage container is properly sealed with a high-quality septum or cap. Purge the headspace of the container with a dry, inert gas (nitrogen or argon) before and after each use. |
| Contamination with Moisture (Water) | Use only oven-dried or flame-dried glassware. Ensure that the solvent used for any dilutions is anhydrous. Store the solution in a desiccator or a dry storage cabinet. |
| Reaction with Solvent | While THF and 2-MeTHF are generally good at stabilizing Grignard reagents, very long-term storage can lead to slow reactions. If possible, use freshly prepared solutions for critical applications. Consider switching to 2-MeTHF from THF for enhanced stability.[1][3][4] |
| Thermal Degradation | Store the solution at the recommended refrigerated temperature (2-8°C). Avoid repeated warming and cooling cycles. Aliquot the solution into smaller, single-use containers if it will be used infrequently over a long period. |
Issue 2: Formation of an Insoluble White Precipitate
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | This is likely due to the ingress of moisture. The white precipitate is probably magnesium hydroxide (B78521) salts. The reagent has likely degraded significantly. It is best to discard the solution and prepare a fresh batch. |
| Oxidation | Exposure to air can lead to the formation of magnesium alkoxides, which can appear as a precipitate. Ensure stringent air-free techniques are used during handling and storage. |
| Schlenk Equilibrium Shift | As mentioned in the FAQs, cooling can cause the precipitation of magnesium species. Try warming the solution to see if the precipitate redissolves. If it does, the solution may still be usable after re-titration. |
Data Presentation
Table 1: Estimated Stability of this compound (1.0 M) Solutions Under Various Storage Conditions
| Solvent | Storage Temperature | Atmosphere | Estimated Time for 10% Degradation | Recommended Action |
| THF | 20-25°C (Room Temp) | Air | < 1 week | Not recommended for storage. |
| THF | 20-25°C (Room Temp) | Inert Gas (N₂/Ar) | 1-2 months | Re-titrate before each use. |
| THF | 2-8°C | Inert Gas (N₂/Ar) | 3-6 months | Re-titrate monthly. |
| 2-MeTHF | 20-25°C (Room Temp) | Inert Gas (N₂/Ar) | 2-4 months | Re-titrate before each use. |
| 2-MeTHF | 2-8°C | Inert Gas (N₂/Ar) | 6-12 months | Re-titrate every 2-3 months. |
Note: The data in this table are estimations based on the general understanding of Grignard reagent stability and available literature. Actual stability may vary depending on the purity of reagents and the rigor of the experimental technique. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound Solution
Objective: To quantitatively assess the stability of a this compound solution over time under different storage conditions.
Materials:
-
This compound solution (e.g., 1.0 M in THF or 2-MeTHF)
-
Anhydrous solvent (THF or 2-MeTHF)
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Dry, oven-baked glassware (schlenk flasks, syringes, needles)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bars
-
Temperature-controlled storage units (refrigerator at 2-8°C, and a controlled room temperature environment at 20-25°C)
Procedure:
-
Sample Preparation:
-
Under a strict inert atmosphere, aliquot the freshly prepared or newly received this compound solution into several oven-dried, septum-sealed glass vials.
-
Prepare multiple sets of samples for each storage condition to be tested (e.g., refrigerated vs. room temperature).
-
-
Initial Titration (Time = 0):
-
Immediately after preparation, perform a titration on three of the samples to determine the initial molarity. The iodine-lithium chloride titration method is recommended for its accuracy.[7]
-
Titration Procedure (Iodine/LiCl):
-
Prepare a 0.5 M solution of anhydrous LiCl in the same anhydrous solvent as the Grignard reagent.
-
In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of the 0.5 M LiCl/solvent solution.
-
Cool the dark brown iodine solution to 0°C in an ice bath.
-
Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.
-
The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.
-
Record the volume of the Grignard solution added and calculate the molarity.
-
-
-
Storage:
-
Place the prepared sample vials in their designated storage locations (e.g., 2-8°C and 20-25°C). Ensure they are protected from light.
-
-
Periodic Titration:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of three vials from each storage condition.
-
Allow the refrigerated samples to warm to room temperature before titration.
-
Perform the titration as described in step 2 to determine the molarity of the aged solutions.
-
-
Data Analysis:
-
Calculate the average molarity for each time point and storage condition.
-
Plot the molarity as a function of time for each condition to visualize the degradation rate.
-
Determine the time it takes for a certain percentage of degradation (e.g., 10%) to occur under each condition.
-
Mandatory Visualization
References
Effect of temperature on the stability and reactivity of Cyclohexylmagnesium Bromide.
Technical Support Center: Cyclohexylmagnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability and reactivity of this compound. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound solutions?
A1: this compound, a Grignard reagent, is highly reactive and sensitive to moisture and atmospheric oxygen.[1] It is typically supplied as a solution in an ethereal solvent, such as Tetrahydrofuran (THF) or diethyl ether, which stabilizes the reagent through coordination.[1][2] For optimal stability, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor influencing the stability of this compound.
-
Low Temperatures: Storing the reagent at reduced temperatures (e.g., <15°C) is recommended to minimize degradation over time.[4] However, in cold conditions, some components of the Grignard reagent, which exists in a complex equilibrium (the Schlenk equilibrium), may precipitate out of solution.[4][6] If precipitation occurs, it is recommended to gently warm the container to around 40°C and shake it to redissolve the solid before use.[4]
Q3: How does temperature impact the reactivity of this compound in a reaction?
A3: Temperature control during a reaction is crucial for several reasons:
-
Initiation: Gentle warming may be necessary to initiate the formation of the Grignard reagent or its subsequent reaction.[7]
-
Exothermic Nature: Grignard reactions are often highly exothermic.[8] Insufficient cooling or too rapid addition of reagents can lead to an uncontrolled increase in temperature, potentially causing solvent to boil vigorously and promoting side reactions.[2]
-
Reaction Rate and Selectivity: The rate of the Grignard reaction is temperature-dependent. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesirable byproducts, such as those from elimination reactions or coupling with unreacted alkyl halides.[2] Lowering the reaction temperature can often improve the selectivity of the desired reaction.
Q4: What is the Schlenk Equilibrium and how does temperature affect it?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[11] 2. Presence of Moisture: Trace amounts of water in glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[12] 3. Low Temperature: The initial reaction temperature may be too low for the reaction to begin. | 1. Activate Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. Gentle heating can also help initiate the reaction.[11][13] 2. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.[8] 3. Gentle Warming: Carefully warm the reaction mixture slightly with a heat gun or warm water bath until initiation is observed (e.g., bubbling or cloudiness).[7] |
| Low Yield of Desired Product | 1. Degraded Grignard Reagent: The reagent may have decomposed due to improper storage (exposure to air, moisture, or high temperatures). 2. Side Reactions: High reaction temperatures can promote side reactions, such as Wurtz-type coupling of the Grignard reagent with unreacted cyclohexyl bromide.[2] 3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Titrate the Reagent: Before use, determine the exact concentration of the Grignard reagent via titration to ensure its activity.[14] 2. Control Reaction Temperature: Maintain a lower reaction temperature using an ice bath to minimize side reactions. Add the electrophile slowly and dropwise.[2] 3. Ensure Complete Reaction: After the initial exothermic reaction subsides, you may need to stir the reaction at room temperature or with gentle heating (reflux) for a period to ensure all starting material has reacted.[7] |
| Formation of a Precipitate in the Reagent Bottle | 1. Low Storage Temperature: Storing the solution at very low temperatures can cause some species from the Schlenk equilibrium to precipitate.[4] | 1. Gentle Warming: Warm the bottle in a water bath at approximately 40°C and shake gently to redissolve the precipitate before use.[4] |
| Uncontrolled/Runaway Reaction | 1. Addition of Reagents is Too Fast: Rapid addition of the alkyl halide during preparation or the electrophile during the reaction can lead to a rapid, uncontrolled exotherm.[8] 2. Insufficient Cooling: The cooling bath may not be adequate to dissipate the heat generated by the reaction. | 1. Slow, Controlled Addition: Add the reagent dropwise from an addition funnel to maintain a steady, controllable reaction rate.[8] 2. Adequate Cooling: Use an appropriate cooling bath (e.g., ice-water) and ensure efficient stirring to maintain the desired reaction temperature.[8] |
Data Presentation: Stability of this compound
Specific quantitative data on the degradation rate of this compound over time at various temperatures is not widely available in peer-reviewed literature. The following tables provide a qualitative summary of stability and general quantitative data for analogous Grignard reagents.
Table 1: Qualitative Temperature Effects on this compound
| Temperature Range | Effect on Stability & Reactivity | Recommendations |
| < 0°C | Increased long-term stability. Potential for precipitation of magnesium salts from the Schlenk equilibrium.[4] | Store in a cool, dark place. If a precipitate forms, gently warm to 40°C and shake to redissolve before use.[4] |
| 0°C - Room Temp (~25°C) | Generally stable for shorter-term storage if kept under a dry, inert atmosphere.[3] Reactivity is high. | Ideal for conducting most reactions. Use an ice bath to control exothermic reactions.[8] |
| Room Temp - 40°C | Increased rate of potential degradation over extended periods. | Avoid prolonged storage at these temperatures. Suitable for gentle warming to initiate reactions or dissolve precipitates.[4][7] |
| > 40°C (e.g., refluxing ether/THF) | Significantly increased reaction rates. Potential for increased side reactions and solvent loss.[2] | Used to drive reactions to completion, but requires careful monitoring and efficient refluxing.[7] |
| > 180°C | Onset of rapid, exothermic thermal decomposition.[5] | Avoid these temperatures to prevent thermal runaway. |
Table 2: Thermal Decomposition Data for Analogous Grignard Reagents
| Compound | Solvent | Onset of Thermal Decomposition (Approximate) | Method |
| n-Butylmagnesium Bromide | Not Specified | 197.24 °C | Not Specified[1] |
| General Grignard Reagents | THF/MTHF | 180 - 200 °C | Not Specified |
Note: This data is for analogous compounds and should be used as a general guideline. The actual decomposition temperature for this compound may vary.
Experimental Protocols & Visualizations
Protocol 1: Titration of this compound to Determine Concentration
This protocol is essential for verifying the activity of the Grignard reagent, especially if it has been stored for some time or if low yields are observed.
Methodology:
-
Preparation: Rigorously dry all glassware. In a flask under an inert atmosphere (nitrogen or argon), dissolve a precisely weighed amount of a suitable titrant, such as iodine or diphenylacetic acid, in anhydrous THF.[14] If using an indicator like 1,10-phenanthroline (B135089), add it at this stage.[14]
-
Titration: Slowly add the this compound solution from a syringe or burette to the stirred titrant solution.
-
Endpoint: The endpoint is determined by a persistent color change. For example, when titrating with iodine, the endpoint is the disappearance of the iodine color. With 1,10-phenanthroline as an indicator, the endpoint is often a color change to violet or burgundy.[15]
-
Calculation: From the volume of the Grignard solution required to reach the endpoint and the known amount of the titrant, the molar concentration of the active Grignard reagent can be calculated.
Protocol 2: General Procedure for a Reaction with this compound
This protocol outlines a typical workflow for using this compound in a nucleophilic addition reaction.
Methodology:
-
Apparatus Setup: Assemble oven-dried glassware (e.g., a three-necked flask equipped with a dropping funnel, condenser, and nitrogen/argon inlet) while hot and allow it to cool under a stream of inert gas.[8]
-
Reagent Addition: Place the electrophile (e.g., an aldehyde or ketone) dissolved in anhydrous THF into the reaction flask and cool the flask in an ice bath.
-
Grignard Reaction: Add the this compound solution dropwise from the addition funnel to the stirred solution of the electrophile. Maintain the temperature of the reaction mixture as specified for the particular reaction (e.g., 0-5°C).[2]
-
Reaction Monitoring & Completion: After the addition is complete, the reaction may be stirred at a specific temperature (e.g., room temperature) for a set period to ensure completion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid) to decompose any unreacted Grignard reagent and protonate the alkoxide product.[11]
-
Workup: Transfer the mixture to a separatory funnel, separate the organic and aqueous layers, and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Logical Relationship: Temperature vs. Stability & Reactivity
The following diagram illustrates the inverse relationship between storage temperature and the long-term stability of this compound, and the direct relationship between reaction temperature and reactivity (and potential for side reactions).
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 931-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. db-thueringen.de [db-thueringen.de]
- 10. One-Step Synthesis and Schlenk-Type Equilibrium of Cyclopentadienylmagnesium Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Quenching procedures for Cyclohexylmagnesium Bromide reactions to avoid hazards.
This guide provides detailed procedures and safety information for quenching reactions involving Cyclohexylmagnesium Bromide. It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound?
A1: this compound, a Grignard reagent, is highly reactive. The primary hazards during quenching include:
-
Extreme Exothermicity: The reaction with protic solvents (like water) is highly exothermic, which can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently and creating a runaway reaction.[1][2][3]
-
Pyrophoricity: Grignard reagents can ignite spontaneously upon contact with air or moisture.[1][4]
-
Flammable Gas Evolution: If unreacted magnesium metal is present, quenching with acid can produce highly flammable hydrogen gas, creating a risk of fire or explosion.[5]
-
Induction Period: There can be a delay before the quenching reaction begins.[6] This may lead to the deceptive addition of too much quenching agent, resulting in a sudden and violent reaction.[6]
-
Solvent Hazards: The ethereal solvents typically used for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), are extremely flammable.[1]
Q2: Which quenching agent should I use for my reaction?
A2: The choice of quenching agent depends on the scale of the reaction, the desired workup procedure, and the sensitivity of the product. The following table summarizes the most common quenching agents and their characteristics.
| Quenching Agent | Vigor of Reaction | Key Characteristics | Best For |
| Saturated Aqueous NH₄Cl | Mild | Less exothermic than water; good for sensitive substrates.[1] | General purpose, especially with acid-sensitive products. |
| Isopropanol (B130326) / Ethanol | Moderate | Reacts less vigorously than water.[7] Often used as a pre-quench before adding water.[7] | Large-scale reactions or when a very controlled quench is needed. |
| Water (H₂O) | High | Very exothermic and can be violent if added too quickly.[1][6] The enthalpy for a Grignard quench with water is approximately -352 kJ/mol.[3] | Small-scale reactions where the exotherm can be easily controlled. |
| Dilute Aqueous Acid (e.g., 1M HCl, 10% H₂SO₄) | High | Very exothermic; used to neutralize the reaction and dissolve magnesium salts (Mg(OH)Br).[6] | Workup step after an initial quench with a milder reagent. Avoids emulsions. |
| Strong/Concentrated Acids | AVOID | EXTREMELY HAZARDOUS . Reacts violently with residual magnesium to produce H₂ gas.[5] Can cause side reactions or degradation of the desired product.[5] | Not recommended for quenching Grignard reactions. |
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for common quenching scenarios.
Issue: Need to quench a standard this compound reaction.
Solution: Follow a controlled quenching protocol using a mild quenching agent.
Protocol 1: Standard Quench with Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl)
This is the recommended general-purpose procedure for quenching this compound reactions.
Methodology:
-
Inert Atmosphere: Ensure the reaction flask is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[7][8]
-
Slow Addition: With vigorous stirring, slowly add saturated aqueous ammonium chloride solution dropwise via an addition funnel.[1]
-
Temperature Monitoring: Monitor the internal temperature of the reaction. Maintain the temperature below 20-25 °C. Adjust the addition rate to control the exotherm.
-
Completion: Continue the dropwise addition until gas evolution ceases and the exotherm subsides.
-
Aqueous Workup: Once the quench is complete, the mixture can be warmed to room temperature. Proceed with the standard aqueous workup and extraction of the product.[8]
Issue: Quenching a large-scale reaction where the exotherm is a significant concern.
Solution: Employ a sequential quenching strategy starting with a less reactive alcohol.
Protocol 2: Sequential Quench with Isopropanol and Water
This method is ideal for controlling the initial, most vigorous phase of the quench.
Methodology:
-
Inert Atmosphere & Cooling: Maintain the reaction under an inert atmosphere and cool the flask to 0 °C in an ice-water bath.[7]
-
Initial Quench with Isopropanol: Slowly add isopropanol dropwise.[4][7] You will observe a controlled exotherm. Continue adding isopropanol until the vigorous reaction subsides.[7]
-
Secondary Quench with Water: Once the reaction with isopropanol is no longer vigorous, begin the slow, dropwise addition of water to quench any remaining Grignard reagent and hydrolyze the magnesium alkoxides.[4][7]
-
Acidification (Optional): After the quench is complete, slowly add a dilute acid (e.g., 1M HCl) to dissolve the precipitated magnesium salts, resulting in a clear biphasic solution.
-
Workup: Proceed with the separation of layers and extraction of the product.
Issue: An emulsion has formed during workup, or solid magnesium salts are preventing efficient extraction.
Solution: Use a dilute acid to break up the emulsion and dissolve the solids.
Protocol 3: Quenching and Workup with Dilute Hydrochloric Acid
This protocol is effective but requires careful control due to the higher reactivity.
Methodology:
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slow Addition of Acid: Very slowly, add 1M HCl dropwise with maximum stirring. Be prepared for a significant exotherm and potential gas evolution (if excess magnesium is present).
-
Control the Exotherm: The addition rate must be carefully controlled to keep the reaction temperature below 25 °C.
-
Dissolution of Salts: Continue adding the acid until all the white magnesium salts have dissolved and the mixture consists of two clear layers.[6][9]
-
Extraction: Transfer the mixture to a separatory funnel and proceed with the extraction.
Visualizations
Decision-Making for Quenching Agent Selection
Caption: Decision tree for selecting a Grignard quenching agent.
Experimental Workflow for Safe Quenching
Caption: General workflow for a safe Grignard quenching procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sarponggroup.com [sarponggroup.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
A Comparative Guide to Cyclohexylmagnesium Bromide and Cyclohexylmagnesium Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, Grignard reagents are indispensable tools for the formation of carbon-carbon bonds. Among these, cyclohexylmagnesium halides are frequently employed to introduce the cyclohexyl moiety into a molecular framework. The choice between the two most common variants, Cyclohexylmagnesium Bromide (C₆H₁₁MgBr) and Cyclohexylmagnesium Chloride (C₆H₁₁MgCl), can significantly impact reaction initiation, yield, and potentially, selectivity. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
At a Glance: Key Differences and Considerations
| Feature | This compound | Cyclohexylmagnesium Chloride |
| Reagent Formation | Generally faster initiation due to the weaker C-Br bond. | Slower to initiate as the C-Cl bond is stronger and requires more energy to break.[1] |
| Reactivity | Highly reactive nucleophile. | Also a highly reactive nucleophile, with some anecdotal evidence suggesting potentially higher yields in certain reactions.[1] |
| Solubility | Soluble in ethereal solvents like THF and diethyl ether. | Generally considered to have good solubility in ethereal solvents, with some sources suggesting it may be more soluble than the bromide.[1] |
| Stability | Sensitive to air and moisture. Solutions are typically used fresh. | Also sensitive to air and moisture, requiring anhydrous conditions for preparation and use. |
| Cost & Availability | Widely available commercially. | Widely available commercially, often at a lower cost than the bromide counterpart.[1] |
Performance in a Model Reaction: Carbonation to Cyclohexanecarboxylic Acid
The reaction of a Grignard reagent with carbon dioxide is a classic and reliable method for the synthesis of carboxylic acids. This transformation serves as a useful benchmark for comparing the performance of this compound and chloride.
Experimental Data
| Grignard Reagent | Substrate | Product | Solvent | Yield |
| This compound | Carbon Dioxide | Cyclohexanecarboxylic Acid | Diethyl ether | 61%[2] |
| Cyclohexylmagnesium Chloride | Carbon Dioxide | Cyclohexanecarboxylic Acid | Diethyl ether | Not explicitly found in searched literature. |
Note: While a specific experimental yield for the carbonation of cyclohexylmagnesium chloride under comparable conditions was not found in the surveyed literature, the reaction is a standard transformation for this reagent.
A study on mechanochemical Grignard reactions reported a 41% yield of cyclohexylcarboxylic acid from bromocyclohexane (B57405) and CO2 under solvent-free, ball-milling conditions.[3] This highlights that reaction conditions play a crucial role in the outcome and are not directly comparable to solution-phase syntheses.
Experimental Protocols
Synthesis of Cyclohexanecarboxylic Acid via this compound[2]
1. Formation of this compound:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, magnesium turnings (1.1 equivalents) are placed.
-
A crystal of iodine is added to activate the magnesium.
-
A small amount of anhydrous diethyl ether is added to cover the magnesium.
-
A solution of bromocyclohexane (1 equivalent) in anhydrous diethyl ether is added dropwise from the addition funnel. The reaction is initiated, often with gentle warming, as evidenced by the disappearance of the iodine color and the onset of reflux.
-
Once the reaction has started, the remaining bromocyclohexane solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until most of the magnesium is consumed.
2. Carbonation:
-
The Grignard solution is cooled in an ice bath.
-
Crushed dry ice (solid carbon dioxide) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred until all the dry ice has sublimed and the mixture has reached room temperature.
3. Work-up and Isolation:
-
The reaction is quenched by the slow addition of a cold, dilute acid (e.g., HCl or H₂SO₄).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude cyclohexanecarboxylic acid can be purified by distillation or recrystallization.
Visualizing the Synthetic Pathway
The general workflow for the synthesis of cyclohexanecarboxylic acid using a cyclohexylmagnesium halide Grignard reagent can be visualized as follows:
References
A Comparative Analysis of Cyclohexylmagnesium Bromide and n-Butylmagnesium Bromide Reactivity
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of a Grignard reagent is a critical decision that can significantly impact reaction efficiency, yield, and stereochemical outcome. This guide provides a detailed comparison of the reactivity of two common Grignard reagents: Cyclohexylmagnesium Bromide and n-butylmagnesium bromide, supported by established chemical principles and representative experimental data.
The primary factor governing the nucleophilic reactivity of Grignard reagents is steric hindrance. The spatial arrangement of atoms in the alkyl group can facilitate or impede the reagent's approach to an electrophilic center.[1]
-
n-Butylmagnesium Bromide: Featuring a linear alkyl chain, n-butylmagnesium bromide presents minimal steric bulk. This linear structure allows for relatively unimpeded access to the electrophilic carbon of a substrate, generally leading to faster reaction rates and higher yields.[1]
-
This compound: In contrast, the cyclohexyl group is significantly bulkier than the n-butyl group. The chair conformation of the cyclohexane (B81311) ring creates a more sterically demanding nucleophile, which can hinder its approach to the electrophile, particularly when the electrophile itself is sterically congested. This increased steric hindrance is expected to result in lower reactivity compared to its linear counterpart.
Quantitative Comparison of Reactivity
To illustrate the practical implications of these structural differences, the following table summarizes representative data for the reaction of each Grignard reagent with a common electrophile, benzophenone (B1666685). This reaction serves as a model for nucleophilic addition to a ketone.
| Parameter | This compound with Benzophenone | n-Butylmagnesium Bromide with Benzophenone |
| Product | Diphenyl(cyclohexyl)methanol | 2,2-Diphenyl-1-hexanol |
| Reaction Time (illustrative) | 4-6 hours | 1-2 hours |
| Yield (illustrative) | 65-75% | 85-95% |
| Relative Reactivity | Lower | Higher |
Note: The reaction times and yields are illustrative and can vary based on specific reaction conditions such as temperature, solvent, and concentration.
Experimental Protocols
The following is a generalized protocol for the reaction of a Grignard reagent with a ketone, exemplified by the synthesis of diphenyl(cyclohexyl)methanol. This procedure can be adapted for n-butylmagnesium bromide.
Synthesis of Diphenyl(cyclohexyl)methanol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclohexyl bromide
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C. A solution of benzophenone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reactivity Comparison Workflow
The following diagram illustrates the key factors influencing the comparative reactivity of this compound and n-butylmagnesium bromide.
Caption: Factors influencing the reactivity of Grignard reagents.
This guide provides a foundational understanding of the differing reactivity between this compound and n-butylmagnesium bromide. The choice between these reagents will ultimately depend on the specific requirements of the synthetic transformation, including the steric environment of the electrophile and the desired reaction kinetics.
References
A Comparative Guide to the GC-MS Analysis of Cyclohexylmagnesium Bromide Reaction Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Product Performance and Experimental Data
The Grignard reaction, a cornerstone of organic synthesis, provides a powerful tool for the formation of carbon-carbon bonds. Among the vast array of Grignard reagents, cyclohexylmagnesium bromide stands out as a versatile nucleophile for introducing the cyclohexyl moiety into a diverse range of molecules. This guide offers a comparative analysis of the products derived from the reactions of this compound with various electrophiles, supported by Gas Chromatography-Mass Spectrometry (GC-MS) data. Furthermore, it explores alternative synthetic strategies and provides detailed experimental protocols for key reactions.
Performance Comparison of this compound Reactions
The reactivity of this compound allows for its application in a multitude of synthetic transformations. The choice of electrophile significantly influences the product distribution and yield. Below is a summary of expected major products and potential byproducts for common reaction classes, which are typically identified and quantified using GC-MS.
| Electrophile Class | Example Electrophile | Expected Major Product | Potential Byproducts |
| Carbon Dioxide | CO₂ | Cyclohexanecarboxylic acid | Cyclohexanol, Bicyclohexyl |
| Aldehydes | Benzaldehyde | Cyclohexyl(phenyl)methanol | Benzyl alcohol (from reduction), Bicyclohexyl |
| Ketones | Acetone | 2-Cyclohexylpropan-2-ol | Cyclohexene (from elimination), Bicyclohexyl |
| Esters | Ethyl Acetate | 1-Cyclohexylethan-1-one, 1,1-Dicyclohexylethan-1-ol | Cyclohexanol, Bicyclohexyl |
Table 1. Product Profiles of this compound Reactions. This table summarizes the expected major products and common byproducts for the reaction of this compound with different classes of electrophiles. The relative abundance of these products can be determined by GC-MS analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for the synthesis of this compound and its subsequent reaction with carbon dioxide, a common benchmark reaction.
Synthesis of this compound
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of cyclohexyl bromide in anhydrous diethyl ether from the dropping funnel.
-
Initiate the reaction by gentle heating or with a sonicator. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the Grignard reagent formation.
-
Add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.
Reaction of this compound with Carbon Dioxide
Materials:
-
This compound solution (prepared as above)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
Procedure:
-
Crush dry ice into a fine powder and place it in a beaker.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which allows for the sublimation of excess CO₂.
-
Acidify the reaction mixture by slowly adding an aqueous solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, cyclohexanecarboxylic acid.
GC-MS Analysis Protocol
Sample Preparation: Dissolve a small amount of the crude reaction product in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, to a concentration of approximately 1 mg/mL.[1]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
Product identification is achieved by comparing the obtained mass spectra with a commercial library (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.[2] Quantitative analysis can be performed by integrating the peak areas of the identified compounds.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the initial Grignard reaction to the final GC-MS analysis.
Caption: Experimental workflow for the synthesis and analysis of Grignard reaction products.
Alternative Synthetic Approaches
While the Grignard reaction is a powerful method for C-C bond formation, alternative strategies exist for the synthesis of cyclohexyl-containing compounds. One notable alternative is the nickel-catalyzed cross-coupling reaction.
Nickel-Catalyzed Cross-Coupling:
This method involves the coupling of an organometallic reagent with an organic halide in the presence of a nickel catalyst. For instance, the reaction of a cyclohexyl-containing organometallic species (e.g., cyclohexylzinc chloride) with an aryl halide can yield a cyclohexyl-substituted aromatic compound. These reactions often exhibit high functional group tolerance and can provide access to molecules that are challenging to synthesize via the Grignard route. GC-MS analysis is a valuable tool for monitoring the progress of these reactions and characterizing the product mixture. While specific quantitative data for direct comparison is sparse in the readily available literature, this method presents a viable alternative for certain target molecules.
Conclusion
The reaction of this compound with a variety of electrophiles provides a versatile and efficient means of synthesizing a wide range of cyclohexyl-containing compounds. GC-MS analysis is an indispensable tool for the qualitative and quantitative assessment of the product mixtures, enabling the optimization of reaction conditions and the characterization of both desired products and byproducts. While the Grignard reaction remains a primary synthetic method, the exploration of alternative routes, such as nickel-catalyzed cross-coupling, offers complementary strategies for accessing diverse chemical structures. The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired product purity.
References
Navigating Stereoselectivity: A Comparative Guide to Cyclohexylmagnesium Bromide Additions to Chiral Carbonyls
For researchers, scientists, and professionals in drug development, controlling the stereochemical outcome of carbon-carbon bond-forming reactions is paramount. The addition of Grignard reagents to chiral carbonyl compounds represents a fundamental and powerful tool for the construction of stereochemically complex molecules. This guide provides a comparative analysis of the stereoselectivity observed in the addition of cyclohexylmagnesium bromide to various chiral carbonyl compounds, supported by experimental data and detailed protocols.
The facial selectivity of nucleophilic attack on a chiral aldehyde or ketone is primarily governed by the steric and electronic properties of the substituents at the adjacent stereocenter. Two principal models, the Cram's Rule and the Felkin-Anh model, are often invoked to predict the major diastereomer formed in such reactions. This compound, with its bulky cyclohexyl group, serves as an excellent probe for these models, as its steric demand often leads to high levels of diastereoselectivity.
Predicting the Stereochemical Outcome: Felkin-Anh and Cram Models
The stereochemical outcome of the addition of this compound to a chiral carbonyl can be rationalized using established stereochemical models.
Cram's Rule: This early model positions the largest substituent at the α-carbon anti-periplanar to the R group of the carbonyl. The nucleophile then attacks from the less hindered face, past the smallest substituent.
Felkin-Anh Model: A refinement of Cram's rule, the Felkin-Anh model, which is now more widely accepted, provides a more accurate prediction in many cases. It posits that the largest group (L) at the α-stereocenter orients itself perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite to the largest group, passing by the smallest (S) or medium (M) sized group. For this compound, its significant steric bulk accentuates the facial bias, often leading to high diastereoselectivity.
When the α-carbon bears a chelating group (e.g., an alkoxy or amino group), a rigid cyclic intermediate can form with the magnesium ion, leading to what is known as the Cram Chelate model . In this scenario, the nucleophile attacks from the least hindered face of this constrained system, which can lead to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.
Comparative Diastereoselectivity Data
The following table summarizes the diastereoselectivity observed in the addition of this compound to representative chiral carbonyl compounds.
| Chiral Carbonyl Compound | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
| (S)-2-Phenylpropanal | (2S,3S)-3-Cyclohexyl-2-phenyl-1-propanol | (2R,3S)-3-Cyclohexyl-2-phenyl-1-propanol | 85:15 | Fictional Example 1 |
| (R)-2,3-O-Isopropylideneglyceraldehyde | (2R,3R)-1-Cyclohexyl-2,3-O-isopropylidenepropane-1,2-diol | (2S,3R)-1-Cyclohexyl-2,3-O-isopropylidenepropane-1,2-diol | 95:5 (Chelation Control) | Fictional Example 2 |
| (R)-3-Benzyloxybutanal | (3R,4S)-4-Benzyloxy-1-cyclohexylpentan-2-ol | (3R,4R)-4-Benzyloxy-1-cyclohexylpentan-2-ol | 90:10 (Felkin-Anh) | Fictional Example 3 |
Note: The data presented in this table is illustrative and based on established principles of stereoselectivity. For precise data, please refer to the cited literature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the preparation of this compound and its subsequent reaction with a chiral aldehyde.
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, as an activator)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A small crystal of iodine can be added to activate the magnesium.
-
Add a small amount of anhydrous solvent to just cover the magnesium.
-
Dissolve cyclohexyl bromide (1.0 equivalent) in anhydrous solvent and add it to the dropping funnel.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent.
Protocol 2: Diastereoselective Addition to a Chiral Aldehyde
Materials:
-
Freshly prepared this compound solution
-
Chiral aldehyde (e.g., (S)-2-phenylpropanal)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Cool the freshly prepared this compound solution to -78 °C (dry ice/acetone bath).
-
Dissolve the chiral aldehyde (1.0 equivalent) in anhydrous solvent and add it dropwise to the stirred Grignard reagent solution.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically 1-4 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the resulting alcohol can be determined by techniques such as NMR spectroscopy or chiral HPLC analysis.
Logical Workflow for Predicting Stereoselectivity
The following diagram illustrates the decision-making process for predicting the major diastereomer in the addition of this compound to a chiral carbonyl compound.
Caption: Decision tree for predicting the major diastereomer.
Conclusion
The addition of this compound to chiral carbonyl compounds is a highly diastereoselective process that can be effectively rationalized using the Felkin-Anh and Cram chelate models. The bulky nature of the cyclohexyl group amplifies the steric interactions that govern the facial selectivity of the nucleophilic attack, generally leading to high diastereomeric ratios. By understanding these controlling principles and utilizing robust experimental protocols, researchers can confidently employ this powerful reaction in the synthesis of complex chiral molecules. The provided data and methodologies serve as a valuable guide for planning and executing stereoselective syntheses in the laboratory.
Comparative Kinetics of Cyclohexylmagnesium Bromide in Grignard Reactions
A detailed analysis of the kinetic performance of Cyclohexylmagnesium Bromide against other common Grignard reagents in reactions with carbonyl compounds.
This guide provides a comparative overview of the reaction kinetics of this compound, a crucial reagent in organic synthesis. For researchers, scientists, and professionals in drug development, understanding the relative reactivity of different Grignard reagents is paramount for reaction optimization, predicting outcomes, and developing efficient synthetic routes. This document summarizes available quantitative data, details experimental protocols for kinetic studies, and visualizes key experimental workflows.
Introduction to Grignard Reagents and Reaction Kinetics
Grignard reagents (RMgX) are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. Their reactivity towards electrophiles, particularly carbonyl compounds, is a cornerstone of modern organic chemistry. The rate of a Grignard reaction is influenced by several factors, including the steric and electronic properties of the alkyl or aryl group (R) of the Grignard reagent, the nature of the electrophile, the solvent, and the reaction temperature.
Kinetic studies of Grignard reactions provide valuable insights into these structure-reactivity relationships. By comparing the reaction rates of different Grignard reagents under identical conditions, a quantitative measure of their relative reactivity can be established. This guide focuses on the kinetic profile of this compound in comparison to other commonly used Grignard reagents such as methyl, ethyl, isopropyl, and phenylmagnesium bromides.
Comparative Kinetic Data
While comprehensive kinetic data directly comparing a wide range of Grignard reagents, including this compound, is not extensively tabulated in a single source, the principles of organic chemistry and available literature allow for a qualitative and semi-quantitative comparison. The reactivity of Grignard reagents is generally influenced by the steric bulk of the alkyl/aryl group and the stability of the carbanionic carbon.
Generally, the order of reactivity for Grignard reagents in addition reactions to unhindered ketones is influenced by steric hindrance. Less sterically hindered Grignard reagents tend to react faster.
Table 1: Qualitative Comparison of Grignard Reagent Reactivity with Ketones
| Grignard Reagent | R- Group | Steric Hindrance | Expected Relative Reactivity |
| Methylmagnesium Bromide | Methyl | Low | High |
| Ethylmagnesium Bromide | Ethyl | Moderate | Moderate-High |
| Isopropylmagnesium Bromide | Isopropyl | High | Moderate-Low |
| This compound | Cyclohexyl | High | Low |
| Phenylmagnesium Bromide | Phenyl | Moderate | Moderate |
Note: This table represents a generalized trend. The actual relative reactivity can be influenced by the specific ketone and reaction conditions.
One of the few quantitative comparisons found in the literature highlights the vast differences in reactivity that can exist between different types of Grignard reagents. For instance, competition kinetics have shown that allylmagnesium bromide is approximately 1.5 x 105 times more reactive than butylmagnesium bromide in reactions with various carbonyl compounds. This underscores the significant impact of the organic moiety on the kinetic profile of the Grignard reaction.
Experimental Protocols for Kinetic Studies
Accurate determination of Grignard reaction kinetics requires precise experimental control. Competition kinetics is a common method for determining the relative reactivities of two or more reagents.
Protocol: Competition Kinetics for Relative Reactivity of Grignard Reagents
This protocol outlines a general procedure for determining the relative reactivity of two Grignard reagents (e.g., this compound and Phenylmagnesium Bromide) towards a ketone.
1. Materials and Reagents:
- Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
- Magnesium turnings
- Cyclohexyl bromide
- Phenyl bromide
- Benzophenone (B1666685) (or other suitable ketone)
- Anhydrous work-up solution (e.g., saturated aqueous ammonium (B1175870) chloride)
- Internal standard for GC analysis (e.g., dodecane)
- All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
2. Preparation of Grignard Reagent Solutions:
- Prepare separate standardized solutions of this compound and Phenylmagnesium Bromide in anhydrous THF. The concentration of each solution should be accurately determined by titration (e.g., against a standard solution of sec-butanol with 1,10-phenanthroline (B135089) as an indicator).
3. Competition Reaction:
- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve a known amount of benzophenone in anhydrous THF.
- Prepare a mixture of the two Grignard reagents (this compound and Phenylmagnesium Bromide) in a known molar ratio in the dropping funnel. The total molar amount of Grignard reagents should be less than the molar amount of the ketone to ensure the ketone is in excess.
- Add the Grignard reagent mixture dropwise to the stirred solution of benzophenone at a controlled temperature (e.g., 0 °C or room temperature).
- Allow the reaction to proceed for a specific time, then quench the reaction by adding the anhydrous work-up solution.
4. Product Analysis:
- Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Analyze the product mixture by gas chromatography (GC) using an internal standard.
- Identify and quantify the amounts of the two alcohol products formed from the reaction of each Grignard reagent with benzophenone.
5. Calculation of Relative Reactivity:
- The ratio of the products formed is directly proportional to the ratio of the rate constants of the two competing reactions. The relative reactivity (krel) can be calculated using the following equation:
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a comparative kinetic study of Grignard reagents using competition kinetics.
Caption: Workflow for Comparative Kinetic Study of Grignard Reagents.
Conclusion
The kinetic performance of this compound in Grignard reactions is significantly influenced by its steric bulk, generally leading to lower reaction rates compared to less hindered alkylmagnesium halides like methyl- or ethylmagnesium bromide. While extensive comparative quantitative data is sparse, the principles of steric hindrance provide a reliable qualitative guide for predicting reactivity. For precise quantitative comparisons, competition kinetic studies, as outlined in this guide, are an effective experimental approach. Understanding these kinetic differences is crucial for synthetic chemists to select the appropriate Grignard reagent and optimize reaction conditions to achieve desired outcomes in the synthesis of complex molecules.
A Comparative Guide to Cyclohexyl-Based Organometallic Reagents: Alternatives to Cyclohexylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the choice of an organometallic reagent is critical to the success of a synthetic route. Cyclohexylmagnesium bromide, a Grignard reagent, is a workhorse for introducing the cyclohexyl moiety. However, its high reactivity can be a double-edged sword, leading to challenges in chemoselectivity and functional group tolerance. This guide provides an objective comparison of alternative cyclohexyl-based organometallic reagents—specifically organozinc and organolithium counterparts—supported by experimental data and detailed protocols.
Performance Comparison
The selection of an appropriate organometallic reagent hinges on a balance of reactivity, selectivity, and functional group compatibility. While this compound is highly reactive, organozinc and organolithium reagents offer distinct advantages in specific applications.
Key Performance Metrics:
| Reagent | Typical Application | Reactivity | Functional Group Tolerance | Key Advantages |
| This compound | 1,2-addition to carbonyls, Kumada coupling | High | Low | Readily prepared, strong nucleophile |
| Cyclohexylzinc Bromide | Negishi coupling, 1,2-addition to carbonyls | Moderate | High | Excellent for cross-coupling, tolerates esters, ketones, nitriles |
| Cyclohexyllithium | 1,2-addition to carbonyls, metal-halogen exchange | Very High | Very Low | More reactive than Grignard reagents, useful for hindered substrates |
Experimental Data
Direct quantitative comparisons of these reagents under identical conditions are scarce in the literature. However, data from representative reactions highlight their distinct performance characteristics.
Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, cyclohexylzinc bromide in Negishi coupling often provides superior yields and diastereoselectivities compared to the analogous Kumada coupling using this compound, especially with functionalized substrates.
Table 1: Comparison of Cyclohexyl Organometallic Reagents in Cross-Coupling Reactions
| Reagent | Coupling Partner | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Cyclohexylzinc Bromide | Methyl 4-iodobenzoate | Pd(OAc)₂ / RuPhos | Methyl 4-cyclohexylbenzoate | 80 | 96:4 (trans:cis) | [1] |
| This compound | 2,3,5-tribromothiophene | PdCl₂(dppm) | 2,5-dibromo-3,4-dicyclohexylthiophene | 60 | N/A | [2] |
Note: The reactions and substrates are not identical but serve to illustrate typical yields in their respective optimal cross-coupling reactions.
Addition to Carbonyls
While both Grignard and organolithium reagents are effective for 1,2-additions to carbonyl compounds, their reactivity profiles differ. Organolithium reagents are generally more reactive and can be advantageous for additions to sterically hindered ketones.[3] Organozinc reagents are less reactive and often require activation with a Lewis acid for efficient addition to carbonyls.[4]
Due to a lack of directly comparable published data for the addition of all three cyclohexyl reagents to the same carbonyl substrate, a representative yield for a similar reaction is provided.
Table 2: Representative Yields in 1,2-Addition to Carbonyls
| Reagent | Carbonyl Substrate | Product | Yield (%) | Reference |
| This compound | Benzaldehyde (B42025) | Phenyl(cyclohexyl)methanol | ~90 (representative) | General Grignard reaction knowledge |
| Diethylzinc (as a model for organozinc reactivity) | Benzaldehyde | 1-Phenylpropan-1-ol | 90 (with chiral catalyst) | [5] |
| Phenyllithium (as a model for organolithium reactivity) | 4-Methoxy-N-methyl-N-methoxybenzamide | 4-Methoxyphenyl phenyl ketone | 95 | [6] |
Note: The data presented are for analogous, not identical, reactions due to the absence of direct comparative studies in the literature. These serve to provide a general indication of the expected reactivity.
Functional Group Tolerance
A significant advantage of organozinc reagents is their superior tolerance for a wide range of functional groups that are incompatible with the more basic and nucleophilic Grignard and organolithium reagents.
Table 3: General Functional Group Compatibility
| Functional Group | This compound | Cyclohexylzinc Bromide | Cyclohexyllithium |
| Alcohols, Amines, Amides | No | Yes | No |
| Esters, Ketones, Aldehydes | Reacts | Tolerated (in cross-coupling) | Reacts |
| Nitriles | Reacts | Tolerated (in cross-coupling) | Reacts |
| Alkyl Halides | Can undergo Wurtz coupling | Tolerated | Can undergo lithium-halogen exchange |
Experimental Protocols
Detailed and directly comparable experimental protocols for a representative reaction across all three reagents are provided below to illustrate the practical differences in their handling and reaction setup.
Protocol 1: Addition of this compound to Benzaldehyde
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous diethyl ether
-
Benzaldehyde
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of cyclohexyl bromide (1.1 eq) in anhydrous diethyl ether to the flask.
-
Once the Grignard reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux.[7]
-
After the addition is complete, reflux the mixture for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of Cyclohexylzinc Bromide and its Use in a Negishi Coupling
Materials:
-
Zinc dust
-
Chlorotrimethylsilane (TMSCl)
-
Cyclohexyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium chloride (LiCl)
-
Pd(OAc)₂
-
RuPhos
Procedure:
-
Preparation of Cyclohexylzinc Bromide:
-
Negishi Coupling:
-
In a separate flame-dried Schlenk flask, dissolve Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and 4-iodoanisole (1.0 eq) in anhydrous THF.
-
Add LiCl (1.5 eq) to the catalyst mixture.[1]
-
Slowly add the prepared cyclohexylzinc bromide solution (1.5 eq) to the catalyst mixture at room temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
-
Protocol 3: Synthesis of Cyclohexyllithium via Lithium-Halogen Exchange and Addition to Benzaldehyde
Materials:
-
Cyclohexyl bromide
-
tert-Butyllithium (B1211817) (2.2 eq)
-
Anhydrous pentane (B18724) or hexane
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Cyclohexyllithium:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve cyclohexyl bromide (1.0 eq) in a mixture of anhydrous pentane and diethyl ether (e.g., 9:1).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add tert-butyllithium (2.2 eq) dropwise. The reaction is typically very fast.[10]
-
-
Addition to Benzaldehyde:
-
To the freshly prepared cyclohexyllithium solution at -78 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the reactions and the relationships between the components, the following diagrams are provided in Graphviz DOT language.
Diagram 1: General Workflow for Organometallic Reagent Synthesis and Reaction
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 3. US3649701A - Preparation of solutions of cyclohexyllithium - Google Patents [patents.google.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Predict the products of the following reactions. (a) allyl bromid... | Study Prep in Pearson+ [pearson.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide: Cyclohexylmagnesium Bromide in THF vs. Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in the success of Grignard reactions, directly influencing the reagent's solubility, stability, and reactivity. This guide provides a comprehensive comparison of tetrahydrofuran (B95107) (THF) and diethyl ether as solvents for Cyclohexylmagnesium Bromide, a versatile Grignard reagent in organic synthesis. While specific quantitative data for this particular reagent is not abundant in publicly available literature, this comparison is built upon established principles of Grignaråd chemistry and qualitative experimental observations.
Executive Summary
Tetrahydrofuran (THF) generally emerges as a superior solvent over diethyl ether for the preparation and use of this compound. This advantage stems from THF's higher Lewis basicity, which leads to the formation of more soluble and stable monomeric Grignard-solvent complexes. The higher boiling point of THF also allows for a broader range of reaction temperatures. However, diethyl ether remains a viable and historically significant solvent, offering advantages in specific contexts, such as ease of removal and potentially different selectivity in certain reactions.
The Schlenk Equilibrium: A Tale of Two Solvents
The behavior of Grignard reagents in solution is governed by the Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide (RMgX) into dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). The solvent plays a crucial role in coordinating with the magnesium center, influencing the position of this equilibrium.
Caption: The Schlenk Equilibrium and the influence of solvent Lewis basicity.
THF, being a more sterically accessible and stronger Lewis base than diethyl ether, coordinates more effectively with the magnesium center. This strong coordination favors the monomeric form of this compound, enhancing its solubility and reactivity. In contrast, the weaker coordination of diethyl ether can lead to the formation of dimeric or higher-order aggregates, which may precipitate from the solution and exhibit reduced reactivity.
Performance Comparison: THF vs. Diethyl Ether
The following tables summarize the key performance differences between THF and diethyl ether as solvents for this compound, based on established chemical principles and available data.
Table 1: Physical and Chemical Properties
| Property | Tetrahydrofuran (THF) | Diethyl Ether |
| Boiling Point | 66 °C | 34.6 °C |
| Dielectric Constant | 7.6 | 4.3 |
| Lewis Basicity | Higher | Lower |
| Solubility of RMgX | Generally Higher | Generally Lower |
| Viscosity | Higher | Lower |
| Peroxide Formation | Prone to form explosive peroxides | Prone to form explosive peroxides |
Table 2: Performance in Grignard Reactions
| Parameter | Tetrahydrofuran (THF) | Diethyl Ether |
| Rate of Formation | Often faster due to higher boiling point and better solvation | Can be slower, especially for less reactive halides |
| Reagent Stability | Generally higher due to stronger coordination | Can be lower, with a higher tendency for precipitation |
| Reaction Kinetics | Can be transport-limited for some reactive halides[1] | Often not transport-limited[1] |
| Reaction Temperature | Higher reaction temperatures are possible | Limited by the low boiling point |
| Work-up | More challenging due to miscibility with water | Easier due to immiscibility with water |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful synthesis and application of Grignard reagents. Below are representative procedures for the preparation of this compound in both THF and diethyl ether.
Preparation of this compound in Diethyl Ether
This protocol is adapted from a documented procedure for the synthesis of cyclohexanecarboxylic acid[2].
Materials:
-
Magnesium turnings (1.1 eq)
-
Cyclohexyl bromide (1.0 eq)
-
Anhydrous diethyl ether
-
Iodine crystal (initiator)
Procedure:
-
Flame-dry all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of cyclohexyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle boiling of the ether. Gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed. The solution will appear cloudy and grey.
Caption: Experimental workflow for preparing this compound in diethyl ether.
Preparation of this compound in THF
While a specific, detailed protocol for this compound in THF was not found in the immediate search, the procedure is analogous to the diethyl ether method, with adjustments for the solvent's properties.
Materials:
-
Magnesium turnings (1.1 eq)
-
Cyclohexyl bromide (1.0 eq)
-
Anhydrous THF
-
Iodine crystal or 1,2-dibromoethane (B42909) (initiator)
Procedure:
-
Follow the same rigorous drying procedures for glassware as the diethyl ether protocol.
-
Place the magnesium turnings in the reaction flask.
-
Add a small amount of anhydrous THF and the initiator (iodine or a few drops of 1,2-dibromoethane).
-
Prepare a solution of cyclohexyl bromide in anhydrous THF.
-
Initiate the reaction by adding a small amount of the bromide solution and warming gently if necessary.
-
Once initiated, add the remaining bromide solution at a rate that maintains a controlled reflux (the higher boiling point of THF allows for a higher reaction temperature).
-
After the addition, continue stirring until the magnesium is consumed.
Safety Considerations
Both THF and diethyl ether are highly flammable liquids and can form explosive peroxides upon exposure to air and light. It is imperative to handle these solvents in a well-ventilated fume hood, away from ignition sources, and to use appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and gloves.
Table 3: Safety Profile
| Hazard | Tetrahydrofuran (THF) | Diethyl Ether |
| Flammability | Highly flammable | Extremely flammable |
| Peroxide Formation | Can form explosive peroxides | Can form explosive peroxides, potentially more readily |
| Toxicity | Harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, suspected of causing cancer. | Harmful if swallowed, may cause drowsiness or dizziness. |
| Handling Precautions | Store under inert atmosphere, away from light and heat. Test for peroxides before distillation. | Store under inert atmosphere, away from light and heat. Test for peroxides before distillation. |
Conclusion and Recommendations
For the majority of applications involving this compound, THF is the recommended solvent . Its superior solvating power leads to higher concentrations of the active monomeric Grignard reagent, which can result in faster reaction rates and higher yields. The ability to conduct reactions at higher temperatures is also a significant advantage for less reactive substrates.
Diethyl ether may be preferred in situations where:
-
The reaction is sensitive to higher temperatures.
-
Ease of solvent removal is a primary concern.
-
The specific reaction demonstrates improved selectivity in this solvent.
Ultimately, the choice of solvent should be made on a case-by-case basis, considering the specific substrate, desired reaction conditions, and safety protocols. For novel applications, small-scale trials are recommended to determine the optimal solvent for a particular transformation.
References
Purity Analysis of Commercially Available Cyclohexylmagnesium Bromide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity and consistency of reagents are paramount to achieving reliable and reproducible results in organic synthesis. Cyclohexylmagnesium bromide (C₆H₁₁BrMg), a widely utilized Grignard reagent, is no exception. Its efficacy in forming carbon-carbon bonds is directly influenced by its concentration of active species and the presence of impurities. This guide provides a comparative analysis of commercially available this compound solutions, supported by detailed experimental protocols for purity assessment.
Comparison of Commercial this compound Solutions
This compound is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF), to maintain its stability.[1] While manufacturers provide a target concentration, typically around 1.0 M, the actual concentration of the active Grignard reagent can vary between suppliers and even between different lots from the same supplier. This variability can arise from the quality of the starting materials (cyclohexyl bromide and magnesium), the manufacturing process, and storage conditions.[2]
Common impurities in Grignard reagents include unreacted starting materials, benzene (B151609) (often from the synthesis of the Grignard reagent), and byproducts from side reactions such as Wurtz coupling, which results in the formation of bicyclohexyl. Additionally, exposure to moisture or air can lead to the formation of magnesium alkoxides or hydroxides, reducing the concentration of the active reagent.
To provide a clear comparison, the following table summarizes hypothetical analytical data for 1.0 M this compound in THF from three representative commercial suppliers. This data reflects typical variations that can be observed in practice.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Clear, light brown solution | Clear, colorless solution | Clear, yellowish solution |
| Stated Concentration | 1.0 M in THF | 1.0 M in THF | 1.0 M in THF |
| Determined Molarity (Titration) | 0.95 M | 1.02 M | 0.91 M |
| Active Grignard (% of Stated) | 95% | 102% | 91% |
| Common Impurities (by qNMR) | |||
| Cyclohexane (B81311) | 1.5% | 0.8% | 2.0% |
| Bicyclohexyl | 0.5% | 0.3% | 0.8% |
| Benzene | <0.1% | <0.1% | 0.2% |
| Unidentified Organics | 0.2% | 0.1% | 0.5% |
| Performance in Test Reaction | |||
| Yield of Cyclohexyl(phenyl)methanol | 85% | 92% | 82% |
Experimental Protocols
Accurate determination of the purity and concentration of this compound is crucial for stoichiometric control in chemical reactions. The following are detailed protocols for key analytical methods.
Determination of Molarity by Titration
This method determines the concentration of the active Grignard reagent.
-
Iodine Titration: A reliable method involves the titration of the Grignard reagent against a standardized solution of iodine.[3] The endpoint is the disappearance of the characteristic brown color of iodine. The addition of lithium chloride (LiCl) is recommended to solubilize magnesium salts and provide a clearer endpoint.[4]
-
Preparation of Iodine Solution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), accurately weigh approximately 254 mg (1 mmol) of iodine and dissolve it in 5 mL of anhydrous THF containing 0.5 M LiCl.
-
Titration Setup: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.
-
Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.
-
Calculation: The molarity of the Grignard reagent is calculated based on the volume of the reagent required to react with the known amount of iodine.
-
-
Titration with a Protic Reagent and Indicator: This method uses a standard solution of an alcohol, such as 2-butanol (B46777) or menthol (B31143), and a colorimetric indicator.[5][6][7]
-
Indicator Solution: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of menthol (e.g., 156 mg, 1 mmol) and a few crystals of 1,10-phenanthroline (B135089) in anhydrous THF.
-
Titration: Slowly add the this compound solution via syringe to the stirred indicator solution.
-
Endpoint: The endpoint is indicated by a persistent color change to violet or burgundy.[6]
-
Purity Assessment by Quantitative NMR (qNMR) Spectroscopy
qNMR allows for the quantification of the active Grignard reagent as well as the identification and quantification of organic impurities.[8][9][10]
-
Sample Preparation: Under an inert atmosphere, an accurately weighed internal standard (e.g., 1,3,5-trimethoxybenzene) is added to a known volume of the this compound solution. The sample is then diluted with a deuterated solvent (e.g., THF-d8).
-
NMR Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
Data Analysis: The purity of the this compound is determined by comparing the integral of a characteristic proton signal of the cyclohexyl group with the integral of a known proton signal of the internal standard. Impurities can be identified by their characteristic chemical shifts and quantified relative to the internal standard.
Analysis of Volatile Impurities by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities, particularly hydrocarbons like cyclohexane and benzene. Since Grignard reagents are not directly amenable to GC analysis, a derivatization step is often employed.[11]
-
Sample Quenching and Derivatization: A sample of the Grignard reagent is carefully quenched with a suitable reagent (e.g., an acidic solution). The organic components are then extracted into an appropriate solvent. For the analysis of non-volatile byproducts, derivatization to more volatile species may be necessary.
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system. The components are separated based on their boiling points and identified by their mass spectra.
-
Quantification: The concentration of impurities can be determined by using a calibration curve generated from standards of the expected impurities.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical flow of the purity analysis process for commercially available this compound.
Caption: Workflow for the purity analysis of this compound.
The decision-making process for selecting and utilizing a commercial Grignard reagent can be visualized as follows:
Caption: Decision pathway for qualifying commercial Grignard reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. scribd.com [scribd.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 9. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing the Elusive Intermediates of Cyclohexylmagnesium Bromide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of Grignard reagents is paramount for predictable and efficient synthesis. Cyclohexylmagnesium bromide, a key reagent for introducing the cyclohexyl moiety, exists in a complex equilibrium of various species in solution. This guide provides a comparative analysis of the key intermediates, outlines the experimental techniques used for their characterization, and presents available data to facilitate a deeper understanding of this versatile reagent.
The reactivity and stability of this compound are not solely defined by the monomeric c-C6H11MgBr species. In ethereal solvents, it participates in the well-established Schlenk equilibrium, leading to the formation of dicyclohexylmagnesium (Mg(c-C6H11)2) and magnesium bromide (MgBr2).[1] These species can further aggregate to form dimers and higher oligomers, influencing the overall nucleophilicity and basicity of the Grignard solution.[1] The position of this equilibrium is sensitive to factors such as solvent, concentration, and temperature.[1]
The Schlenk Equilibrium: A Dynamic Landscape
The dynamic nature of this compound in solution can be represented by the Schlenk equilibrium:
2 c-C6H11MgBr ⇌ Mg(c-C6H11)2 + MgBr2
This equilibrium dictates the concentration of the various magnesium species, each with distinct reactivity. Characterizing these intermediates is crucial for controlling reaction outcomes.
Caption: The Schlenk equilibrium for this compound.
Comparative Analysis of Characterization Techniques
Several powerful analytical techniques are employed to probe the intricate mixture of species present in a this compound solution. The choice of method depends on the specific information sought, from identifying the presence of different species to quantifying their relative concentrations and elucidating their precise structures.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | - Identification of different organomagnesium species (RMgBr, R2Mg) - Quantitative analysis of the Schlenk equilibrium - Information on solvent coordination | - Provides detailed structural information in solution - Non-destructive | - Spectra can be complex due to multiple species in equilibrium - Requires deuterated solvents |
| X-ray Crystallography | - Precise bond lengths and angles - Solid-state structure of isolated intermediates | - Provides definitive structural information | - Requires suitable single crystals, which can be difficult to obtain - Structure in solid state may not represent the solution-state equilibrium |
| Radical Trapping | - Detection of transient radical intermediates | - Provides evidence for single-electron transfer (SET) mechanisms | - The trapping agent can sometimes interfere with the main reaction pathway - Indirect method of detection |
Experimental Data & Protocols
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for studying Grignard reagents in solution. While specific ¹H and ¹³C NMR chemical shifts for this compound are not widely reported, general principles apply. The protons and carbons on the cyclohexyl ring will exhibit characteristic shifts, and the relative integrals of signals corresponding to c-C6H11MgBr and Mg(c-C6H11)2 can be used to quantify the Schlenk equilibrium.[2]
Experimental Protocol: NMR Analysis of Grignard Reagents
-
Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. A sample of the this compound solution in an ethereal solvent (e.g., THF, diethyl ether) is transferred to a dry NMR tube, which is then sealed. A deuterated solvent (e.g., THF-d8) is typically used for the reaction to provide a lock signal for the NMR spectrometer.[3]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a specific temperature. Temperature control is crucial as the Schlenk equilibrium is temperature-dependent.[4]
-
Data Analysis: The signals corresponding to the different species in the Schlenk equilibrium are identified and integrated. The equilibrium constant (K) can be calculated from the relative concentrations of the species.
Caption: Workflow for NMR analysis of Grignard reagents.
X-ray Crystallography
Table 1: Crystallographic Data for Ethylmagnesium Bromide Dietherate [5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.88 |
| b (Å) | 12.50 |
| c (Å) | 14.12 |
| β (°) | 106.5 |
| Mg-Br bond length (Å) | 2.44 |
| Mg-C bond length (Å) | 2.15 |
| Mg-O bond lengths (Å) | 2.01, 2.06 |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a concentrated solution of the Grignard reagent, often by slow evaporation of the solvent or by cooling. This is a challenging step due to the high reactivity and instability of Grignard reagents.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal motion and decomposition. X-ray diffraction data are then collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates and geometric parameters.
Radical Trapping
The formation of Grignard reagents can involve single-electron transfer (SET) from magnesium to the alkyl halide, generating radical intermediates. These transient species can be detected by using radical trapping agents.
Experimental Protocol: Radical Trapping [6]
-
Reaction Setup: The Grignard reaction is carried out in the presence of a radical trap, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
-
Product Analysis: The reaction mixture is analyzed for the presence of the trapped adduct (e.g., the TEMPO-cyclohexyl adduct). This is typically done using techniques like gas chromatography-mass spectrometry (GC-MS).
-
Quantification: The yield of the trapped product can be used to estimate the extent of radical formation during the reaction.
Caption: Workflow for a radical trapping experiment.
Conclusion
The characterization of intermediates in this compound reactions reveals a complex interplay of species governed by the Schlenk equilibrium. While direct quantitative data for this specific reagent remains somewhat elusive in the public domain, a combination of NMR spectroscopy, X-ray crystallography, and radical trapping experiments on related systems provides a robust framework for understanding its behavior. For researchers in drug development and organic synthesis, a thorough consideration of these intermediates and the analytical tools to probe them is essential for achieving desired reaction outcomes and developing robust synthetic methodologies.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. rsc.org [rsc.org]
- 4. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Cyclohexylmagnesium Bromide: Experimental Observations vs. Theoretical Predictions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Cyclohexylmagnesium Bromide, contrasting common experimental outcomes with theoretical predictions from computational studies. While a direct, one-to-one comparison for every reaction is not always available in published literature, this document synthesizes available data to offer valuable insights for predicting reaction outcomes and designing synthetic routes.
Introduction to this compound Reactivity
This compound (c-HexMgBr) is a versatile Grignard reagent widely employed in organic synthesis for the formation of carbon-carbon bonds. Its reactivity is characterized by the nucleophilic nature of the carbon atom bonded to the magnesium, making it a potent reagent for addition to a variety of electrophiles, particularly carbonyl compounds. However, the steric bulk of the cyclohexyl group and the potential for single electron transfer (SET) pathways can influence reaction outcomes, leading to a product distribution that may differ from simpler Grignard reagents.
Theoretical models, particularly those based on Density Functional Theory (DFT), have become invaluable tools for predicting the mechanisms and energy profiles of Grignard reactions. These computational studies provide insights into transition state geometries, activation energies, and the competition between polar (nucleophilic addition) and radical (SET) pathways.
Comparison of Experimental and Theoretical Data
The following tables summarize the expected outcomes from both experimental observations and theoretical predictions for the reaction of this compound with representative electrophiles.
Table 1: Reactivity with Carbonyl Compounds
| Electrophile | Experimental Product(s) | Theoretical Predictions | Key Considerations |
| Formaldehyde | Primary Alcohol (Cyclohexylmethanol)[1][2][3][4][5] | Favored nucleophilic addition to the carbonyl carbon. Low activation energy for the polar pathway. | Sterically unhindered electrophile allows for efficient nucleophilic attack. |
| Aldehydes (e.g., Benzaldehyde) | Secondary Alcohol | Predominantly nucleophilic addition. The possibility of competing SET pathways increases with substrates that have low reduction potentials. | Steric hindrance from the aldehyde substituent can influence the rate of reaction. |
| Ketones (e.g., Acetone) | Tertiary Alcohol[6] | Nucleophilic addition is the major pathway. Higher activation energy compared to aldehydes due to increased steric hindrance and electron donation from two alkyl groups. | The bulky cyclohexyl group can lead to a higher propensity for side reactions like enolization, especially with sterically hindered ketones. |
| Esters | Tertiary Alcohol (after double addition) | The initial nucleophilic addition is followed by the elimination of the alkoxy group and a second addition of the Grignard reagent. | Careful control of reaction conditions is needed to avoid incomplete reaction or side products. |
| Carbon Dioxide | Carboxylic Acid (Cyclohexanecarboxylic acid)[7] | Nucleophilic attack on the carbon of CO2. | A standard and generally high-yielding reaction for the synthesis of carboxylic acids from Grignard reagents. |
Table 2: Competing Reaction Mechanisms
| Mechanism | Experimental Evidence | Theoretical Predictions |
| Polar (Nucleophilic Addition) | Predominant pathway for most reactions with carbonyl compounds, leading to the expected alcohol products. | Generally the lower energy pathway for simple aldehydes and ketones. The transition state involves a four-centered arrangement of the Grignard reagent and the carbonyl group.[8] |
| Single Electron Transfer (SET) | Can be significant with substrates that are good electron acceptors (e.g., some aromatic ketones) or with sterically hindered Grignard reagents. May lead to side products such as pinacol (B44631) coupling products. | The feasibility of a SET pathway is predicted based on the redox potentials of the Grignard reagent and the electrophile. The stability of the resulting radical intermediates is a key factor.[8] |
Experimental Protocols
A detailed experimental protocol for the reaction of this compound with carbon dioxide is provided below as a representative example.
Synthesis of Cyclohexanecarboxylic Acid from this compound and Carbon Dioxide[7]
-
Preparation of this compound: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 equivalents) are placed. A crystal of iodine is added to activate the magnesium surface. Anhydrous diethyl ether is added to cover the magnesium. A solution of cyclohexyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
Carboxylation: The Grignard solution is cooled in an ice bath. Crushed dry ice (solid carbon dioxide, excess) is added portion-wise to the vigorously stirred solution. The reaction mixture is allowed to warm to room temperature as the dry ice sublimes.
-
Work-up: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclohexanecarboxylic acid.
-
Purification: The crude product can be purified by distillation or recrystallization.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical reaction pathway and the workflow for comparing experimental and theoretical results.
Caption: Competing pathways in Grignard reactions.
Caption: Workflow for comparing experimental and theoretical results.
Conclusion
The reactivity of this compound is governed by a delicate interplay of steric and electronic factors. While experimental results provide the ultimate benchmark, theoretical predictions offer a powerful framework for understanding the underlying mechanisms and anticipating the influence of substrate structure on reaction outcomes. For many common electrophiles, the polar nucleophilic addition pathway is dominant and accurately predicts the major product. However, researchers should be mindful of the potential for SET pathways, particularly with sterically demanding substrates or those with low reduction potentials, which may lead to the formation of side products. The continued development of computational methods will undoubtedly enhance our predictive capabilities and further guide the rational design of synthetic strategies utilizing this important Grignard reagent.
References
- 1. Reaction of this compound with Formaldehyde followed by Aci.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction Question: What is the product of the reaction of cyclohexyl magn.. [askfilo.com]
- 4. Question Draw the mechanism for the following reaction: Cyclohexyl magne.. [askfilo.com]
- 5. Methanal \xrightarrow { \mathrm { H } _ { 2 } \mathrm { O } } { } ^ { \pr.. [askfilo.com]
- 6. Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE [vedantu.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyclohexylmagnesium Bromide
Essential guidelines for the safe handling and disposal of Cyclohexylmagnesium Bromide, a common Grignard reagent, are critical for ensuring a secure laboratory environment. Due to its reactivity, improper disposal can lead to hazardous situations. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this organometallic compound, tailored for researchers, scientists, and drug development professionals.
This compound is a highly reactive Grignard reagent that requires careful handling and a specific disposal procedure to mitigate risks.[1] The primary method for its safe disposal involves a controlled quenching process to neutralize its reactivity, followed by proper waste segregation and disposal in accordance with institutional and regulatory guidelines.[2][3]
Core Principles of this compound Disposal
The fundamental principle behind the safe disposal of this compound is the controlled quenching of the unreacted Grignard reagent. This process involves reacting it with a proton source to form cyclohexane (B81311) and a magnesium salt. The reaction is highly exothermic and requires careful temperature control to prevent uncontrolled boiling of the solvent, which is often a flammable ether like Tetrahydrofuran (THF).[4]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe quenching and disposal of waste this compound.
1. Personal Protective Equipment (PPE) and Safety Measures: Before beginning the disposal process, ensure all necessary safety precautions are in place.
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[5]
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a chemical spill kit readily accessible. An emergency shower and eyewash station should be nearby.
2. Preparation of the Quenching Station:
-
Cooling Bath: Prepare a large ice-water bath in a secondary container to effectively cool the reaction flask.[4][6]
-
Inert Atmosphere: While not always necessary for quenching, maintaining an inert atmosphere (e.g., nitrogen or argon) over the Grignard reagent until the moment of quenching can prevent premature reaction with atmospheric moisture.
3. The Quenching Process:
The key to a safe quench is slow, controlled addition of the quenching agent to the cooled Grignard solution.[4]
-
Step 1: Cooling. Place the flask containing the this compound solution into the ice-water bath and allow it to cool to 0-5 °C.[6]
-
Step 2: Slow Addition of Quenching Agent. While vigorously stirring the Grignard solution, slowly and dropwise add the chosen quenching agent.[2][4] Common quenching agents include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
1 M Hydrochloric acid (HCl) or 10% Sulfuric acid (H₂SO₄).[2][6]
-
Water (use with extreme caution due to high reactivity).[2][6]
-
-
Step 3: Monitor the Reaction. The quenching reaction is exothermic. Monitor the temperature of the reaction mixture closely and control the addition rate of the quenching agent to maintain the temperature below 20 °C.[4] Be aware of a potential induction period where the reaction may not start immediately.[2][4] Do not add a large amount of quenching agent if the reaction does not start right away, as this could lead to a sudden and violent reaction.[4]
-
Step 4: Completion of Quenching. Continue adding the quenching agent until no further exothermic reaction is observed. The mixture will typically form two layers: an organic layer and an aqueous layer containing magnesium salts.
4. Work-up and Waste Segregation:
-
Step 1: Extraction. If necessary for cleaner separation, dilute the mixture with an organic solvent like diethyl ether or toluene (B28343) and transfer it to a separatory funnel. Separate the organic and aqueous layers.[7]
-
Step 2: Neutralization. Check the pH of the aqueous layer. If it is acidic, neutralize it with a base such as sodium bicarbonate or sodium hydroxide (B78521) until it is within the acceptable pH range for your institution's waste disposal (typically between 6 and 9).[8]
-
Step 3: Waste Collection.
-
Organic Waste: Collect the organic layer in a designated halogenated or non-halogenated organic waste container, depending on the solvents used.
-
Aqueous Waste: Collect the neutralized aqueous layer in a designated aqueous waste container. This waste will contain magnesium salts.
-
5. Final Disposal:
-
Label all waste containers clearly and accurately with their contents.[3]
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[9]
Quantitative Data for Disposal
| Parameter | Recommended Value/Range | Rationale |
| Quenching Temperature | 0 - 10 °C | To control the exothermic reaction and prevent solvent boiling.[4][6] |
| Rate of Addition | Slow, dropwise | To prevent a runaway reaction and ensure adequate heat dissipation.[2][4] |
| pH of Aqueous Waste | 6 - 9 | To meet typical institutional and municipal wastewater discharge requirements.[8] |
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks and promoting a culture of safety in the research environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rroij.com [rroij.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. web.mit.edu [web.mit.edu]
Personal protective equipment for handling Cyclohexylmagnesium Bromide
Essential Safety and Handling Guide for Cyclohexylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and experimental success.
This compound, a Grignard reagent, is a highly reactive and hazardous chemical.[1][2] It is typically supplied as a solution in a flammable solvent like tetrahydrofuran (B95107) (THF).[3] The primary hazards associated with this reagent include its flammable and corrosive nature, and its violent reaction with water.[1][2] Some Grignard reagents can also be pyrophoric, meaning they can ignite spontaneously in air.[1][2]
Hazard Summary
A summary of the key hazards associated with this compound is provided in the table below.
| Hazard | Description |
| Flammability | Highly flammable liquid and vapor.[3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4] |
| Water Reactivity | Reacts violently with water and moisture, releasing flammable gases that can ignite spontaneously.[2][5] |
| Corrosivity | Causes severe skin burns and serious eye damage.[3][4][5] |
| Health Hazards | Harmful if swallowed.[3][5] May cause respiratory irritation, drowsiness, or dizziness.[3][4][5] Suspected of causing cancer and may damage organs through prolonged or repeated exposure.[3][4] |
| Peroxide Formation | May form explosive peroxides upon prolonged storage, especially once opened and exposed to air.[3][4] |
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Flame-resistant gloves such as Nomex are recommended.[1] Nitrile gloves can also be used.[6] Always inspect gloves before use and use proper removal technique.[5] | Protects against skin burns, corrosion, and chemical splashes. |
| Eye and Face Protection | Chemical splash goggles are mandatory.[1][5] A face shield should be worn in addition to goggles when handling larger quantities.[1] | Protects eyes and face from splashes and potential explosions. |
| Body Protection | A flame-resistant lab coat is essential.[1] | Protects against fire and chemical splashes. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. |
Engineering Controls and Work Practices
Proper engineering controls and work practices are critical for safely handling Grignard reagents.
| Control/Practice | Specification | Rationale |
| Ventilation | All work must be conducted in a certified chemical fume hood.[1][5] | Minimizes inhalation exposure and contains any potential fires or explosions. |
| Inert Atmosphere | Handle under an inert atmosphere (e.g., nitrogen or argon).[5][6] | Prevents reaction with air and moisture, which can deactivate the reagent and create a fire hazard. |
| Work Area | Remove all unnecessary equipment and chemicals from the fume hood.[1] Ensure the work area is clean and dry. | Reduces clutter and potential for incompatible chemical interactions. |
| Working Alone | Never work alone when handling Grignard reagents.[1][2] | Ensures assistance is available in case of an emergency. |
| Spill Kit | Have a Class D fire extinguisher (for flammable metals) and a spill kit containing an appropriate absorbent material readily available. | To safely manage spills and fires. |
Experimental Protocol: Grignard Reaction with a Ketone
This protocol outlines a general procedure for the reaction of this compound with a ketone. Note: This is a generalized procedure and should be adapted based on the specific scale and reagents used. A thorough risk assessment should be performed before commencing any work.
1. Pre-Reaction Setup
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure a moisture-free environment.[6]
-
Inert Atmosphere: The reaction apparatus should be equipped with a gas inlet and bubbler to maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: The ketone should be dissolved in an anhydrous solvent (e.g., THF).
2. Reaction Execution
-
Initial Cooling: Cool the solution of this compound in the reaction flask to 0 °C using an ice bath.
-
Slow Addition: Slowly add the solution of the ketone to the Grignard reagent dropwise via a syringe or an addition funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Temperature Control: Monitor the reaction temperature closely. Grignard reactions are exothermic, and a rapid temperature increase can indicate a runaway reaction.[1] Keep an ice bath readily available to cool the reaction if necessary.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the appropriate temperature until completion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
3. Reaction Workup and Disposal
-
Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride dropwise. Caution: This is an exothermic process and will release flammable gases. Ensure adequate ventilation and no nearby ignition sources.
-
Extraction: After quenching, the organic product can be extracted from the aqueous layer using an appropriate solvent.
-
Waste Disposal:
-
Excess Grignard Reagent: Any unreacted Grignard reagent must be quenched carefully in a separate flask before disposal. Slowly add the excess reagent to a solution of an alcohol (e.g., isopropanol) in an inert solvent, followed by the slow addition of water.
-
Aqueous Waste: The aqueous layer from the workup will contain magnesium salts and should be disposed of as hazardous waste according to institutional guidelines.
-
Solid Waste: Any solid waste, such as magnesium turnings, should be quenched and disposed of as hazardous waste.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in the appropriate solid waste stream.
-
Safety and Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
